Flt3-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N8O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28) |
InChI Key |
DXUDRTZDTCQOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3=C(NN=C3)C(=O)NC4=CC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-19: An In-Depth Technical Guide on the Mechanism of Action of a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-19 (also known as Comp 50) is a highly potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM. While detailed primary literature on the discovery and comprehensive biological evaluation of this compound is not extensively available in the public domain, its high potency places it among the second-generation of FLT3 inhibitors. This guide will provide an in-depth overview of the mechanism of action of potent and selective FLT3 inhibitors, using this compound as a representative example, by synthesizing the current understanding of FLT3 signaling, inhibitor classification, and the experimental methodologies used for their characterization.
The FLT3 Signaling Pathway in Normal Hematopoiesis and AML
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:
-
RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
JAK/STAT5 Pathway: Involved in cell survival and proliferation.
In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of these downstream pathways, resulting in uncontrolled proliferation and survival of leukemic blasts.[1][2]
Mechanism of Action of FLT3 Inhibitors
FLT3 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. They are broadly classified into two types based on their binding mode:
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase. They are generally effective against both FLT3-ITD and FLT3-TKD mutations.
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase. They are often more selective for FLT3-ITD mutations.
Given its high potency, this compound is likely a type I or a highly selective type II inhibitor that effectively blocks the constitutive signaling from mutated FLT3, leading to the inhibition of downstream pathways and ultimately inducing apoptosis in FLT3-driven leukemic cells.
Quantitative Data for Representative FLT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized FLT3 inhibitors against wild-type FLT3 and common mutations.
| Inhibitor | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| This compound | Not Specified | 0.213 | Not Specified | Not Specified | |
| Gilteritinib | I | 0.29 | 0.7 | 0.2 | |
| Quizartinib | II | 1.1 | 1.1 | 4.2 | |
| Midostaurin | I | 11 | 10 | 8.1 | |
| Sorafenib | I | 58 | 6.3 | 220 |
Experimental Protocols for Characterization of FLT3 Inhibitors
The following are detailed methodologies for key experiments typically cited in the evaluation of FLT3 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase domain (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).
-
Procedure: a. The FLT3 kinase, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
- Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
- Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
- ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of FLT3-dependent cancer cell lines.
Methodology:
-
Cell Lines:
-
FLT3-ITD positive: MV4-11, MOLM-13
-
FLT3-TKD positive: Ba/F3 cells engineered to express FLT3-D835Y
-
FLT3-wild type: RS4;11 (as a control)
-
-
Procedure: a. Cells are seeded in 96-well plates at a specific density. b. The cells are treated with a range of concentrations of the FLT3 inhibitor. c. The plates are incubated for a period of time (e.g., 72 hours). d. Cell viability is measured using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm that the inhibitor blocks the phosphorylation of FLT3 and its downstream signaling proteins in a cellular context.
Methodology:
-
Cell Treatment: FLT3-dependent cells (e.g., MV4-11) are treated with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies specific for:
- Phospho-FLT3 (p-FLT3)
- Total FLT3
- Phospho-STAT5 (p-STAT5)
- Total STAT5
- Phospho-AKT (p-AKT)
- Total AKT
- Phospho-ERK (p-ERK)
- Total ERK
- A loading control (e.g., β-actin or GAPDH) d. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of FLT3 and its downstream targets.
References
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. GenDaB: 154 genes [genecascade.org]
Flt3-IN-19: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Flt3-IN-19 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support research and drug development efforts targeting FLT3-mutated cancers.
Core Chemical and Physical Properties
This compound is characterized by its robust inhibitory activity against FLT3, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2237234-48-7 |
| Molecular Formula | C22H26N8O |
| Molecular Weight | 418.49 g/mol |
| IC50 (FLT3) | 0.213 nM[1][2][3] |
| Purity | 99.19%[1][2] |
| Appearance | Off-white to light yellow solid[1] |
| SMILES | O=C(C1=NNC=C1NC2=NC(C)=NC3=C2CCC3)NC4=CC=C(N5CCNCC5)C=C4[1][2][3] |
| Solubility | Soluble in DMSO (10 mM)[2] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years)[2] |
| Storage (in DMSO) | -80°C (6 months); -20°C (1 month)[1] |
FLT3 Signaling and Mechanism of Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[4] In healthy individuals, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[4]
In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[4] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells.[4] this compound acts as a potent inhibitor of this kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in FLT3-dependent cancer cells.
Caption: FLT3 signaling pathway and its inhibition by this compound.
Representative Experimental Protocols
The following protocols are representative methodologies for evaluating the in vitro activity of this compound in AML cell lines.
Cell Viability Assay
This protocol outlines a common method to determine the cytotoxic effect of this compound on AML cells.
Caption: Workflow for assessing cell viability.
Methodology:
-
Cell Culture: Culture FLT3-ITD positive AML cell lines, such as MV4-11 or MOLM-13, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation and Addition: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Add the compound to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a cell viability reagent such as AlamarBlue or MTS to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Western Blot Analysis of FLT3 Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Treat AML cells with this compound at various concentrations for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
References
- 1. Mutated Flt3Lg Provides Reduced Flt3 Recycling Compared to Wild-Type Flt3Lg and Retains the Specificity of Flt3Lg-Based CAR T-Cell Targeting in AML Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3-ITD in Children with Early T-cell Precursor (ETP) Acute Lymphoblastic Leukemia: Incidence and Potential Target for Monitoring Minimal Residual Disease (MRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
Technical Whitepaper: Binding Affinity and Inhibitory Profile of the FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor Quizartinib
Disclaimer: Information for a compound specifically named "Flt3-IN-19" is not publicly available. This document provides a comprehensive technical guide on a well-characterized, potent, and selective FLT3 inhibitor, Quizartinib (AC220) , as a representative example. The data and methodologies presented herein are for Quizartinib and are intended to serve as a template for the scientific audience.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This whitepaper details the binding affinity, inhibitory activity, and mechanism of action of Quizartinib, a second-generation type II FLT3 inhibitor, in the context of acute myeloid leukemia (AML).
Introduction to FLT3 and Quizartinib
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[3][4]
Quizartinib (formerly AC220) is a potent and highly selective, second-generation, orally bioavailable FLT3 inhibitor.[5] As a type II inhibitor, Quizartinib preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] Its high affinity and selectivity make it a significant therapeutic agent for patients with FLT3-ITD positive AML.[6][7]
Quantitative Binding and Inhibitory Data
The following tables summarize the key quantitative metrics for Quizartinib and its active metabolite, AC886, against FLT3.
Table 1: Binding Affinity (Kd) of FLT3 Inhibitors
| Compound | Target Kinase | Binding Affinity (Kd) in nM |
| Quizartinib | FLT3 | 3.3[2] |
| AC886 (active metabolite) | FLT3 | 1.1[2][5] |
| Midostaurin | FLT3 | 7.9[2] |
| Gilteritinib | FLT3 | 1.0[2] |
| Crenolanib | FLT3 | 0.28[2] |
| Sorafenib | FLT3 | 5.9[2] |
Table 2: Cellular Inhibitory Activity (IC50) of Quizartinib and AC886
| Cell Line | FLT3 Mutation Status | Compound | IC50 (nM) for Cell Viability |
| MV4-11 | FLT3-ITD | Quizartinib | 0.40[2] |
| AC886 | 0.21[2] | ||
| MOLM-13 | FLT3-ITD | Quizartinib | 0.89[2] |
| AC886 | 0.36[2] | ||
| MOLM-14 | FLT3-ITD | Quizartinib | 0.73[2] |
| AC886 | 0.23[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Binding Affinity Assay
This assay quantifies the direct interaction between the inhibitor and the purified kinase domain.
-
Objective: To determine the dissociation constant (Kd) of Quizartinib for the FLT3 kinase.
-
Methodology: A competitive binding assay was performed using a panel of 404 non-mutant kinases.[2]
-
Immobilization: A proprietary ligand is immobilized to a solid support (e.g., sepharose beads).
-
Kinase Incubation: Recombinant FLT3 kinase is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (Quizartinib). The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is quantified. The Kd is calculated from duplicate 11-point dose-response curves.[8]
-
Cellular Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the kinase activity within a cellular context.
-
Objective: To determine the IC50 value for the inhibition of FLT3 autophosphorylation in FLT3-ITD expressing cells.
-
Methodology: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is utilized.[9]
-
Cell Culture: Mouse embryonic fibroblast (MEF) cells are transfected to express full-length FLT3-ITD.[9]
-
Compound Treatment: Cells are treated with a dilution series of Quizartinib for a specified period (e.g., 1-2 hours).
-
Lysis: Cells are lysed to release cellular proteins.
-
ELISA: The cell lysate is added to microplate wells coated with an anti-FLT3 capture antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated tyrosine residues on FLT3 is added.
-
Signal Detection: A substrate is added that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent). The signal intensity is proportional to the level of FLT3 phosphorylation.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on FLT3 signaling.
-
Objective: To determine the IC50 value for the inhibition of cell viability in FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).[2]
-
Methodology: An MTS-based assay is commonly used.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Exposure: Cells are incubated with a range of concentrations of Quizartinib for a period of 72 hours.
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours, during which viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of Quizartinib, and a typical experimental workflow.
Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.
Caption: Workflow for a Kinase Binding Affinity Assay.
Caption: Logical Flow from Binding Affinity to Therapeutic Effect.
References
- 1. Reactome | FLT3 Signaling [reactome.org]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. reactionbiology.com [reactionbiology.com]
Flt3-IN-19: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling drives leukemogenesis and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-19 (also referred to as compound 50) is a highly potent and selective inhibitor of FLT3.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers in the field of AML drug discovery.
Core Data Summary
The following tables summarize the in vitro activity of this compound against FLT3 kinase and various AML cell lines.
Table 1: Biochemical Activity of this compound against FLT3 Kinase
| Target | IC50 (nM) |
| FLT3 | 0.213 |
Data sourced from MedChemExpress and confirmed in the primary literature.[1][2]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) |
| MOLM-13 | FLT3-ITD | 0.039 |
| MV4-11 | FLT3-ITD | 0.016 |
Data reflects growth inhibition after 72 hours of treatment.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the constitutive kinase activity leads to the downstream activation of several key signaling pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. By blocking the ATP-binding site of FLT3, this compound prevents its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in AML research.
Biochemical FLT3 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human FLT3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white assay plate, add the FLT3 enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of AML cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or white-walled plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the diluted this compound to the wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Determine the IC50 value by plotting the percent viability against the log concentration of this compound.
Western Blot Analysis of FLT3 Signaling
This technique is used to determine if this compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture AML cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.
Conclusion
This compound is a novel and highly potent inhibitor of FLT3 with significant anti-proliferative activity in AML cells harboring FLT3-ITD mutations. Its high potency suggests it could be a valuable tool for further preclinical research and potentially as a lead compound for the development of new AML therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other emerging FLT3 inhibitors.
References
An In-Depth Technical Guide on Flt3-IN-19 as a Selective FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.
Flt3-IN-19 (also referred to as Comp 50) is a novel and potent small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical potency and its potential as a selective therapeutic agent for FLT3-driven malignancies.
This compound: Core Data
This compound has been identified as a highly potent and selective inhibitor of the FLT3 kinase. The key quantitative data available for this compound is summarized in the table below.
| Compound Name | Synonym | CAS Number | Molecular Formula | Biochemical Potency (IC50) |
| This compound | Comp 50 | 2237234-48-7 | C22H26N8O | 0.213 nM[1][2][3][4][5][6][7][8][9] |
Mechanism of Action and Signaling Pathways
While specific studies detailing the precise binding mode of this compound (e.g., Type I vs. Type II inhibitor) are not yet publicly available, its high potency suggests a strong interaction with the ATP-binding pocket of the FLT3 kinase. By inhibiting the kinase activity of FLT3, this compound is expected to block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for the survival and proliferation of leukemia cells.
The primary signaling pathways constitutively activated by mutant FLT3 in AML include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of FLT3 by this compound would lead to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.
FLT3 Signaling Pathway and Point of Inhibition
Caption: FLT3 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on standard methodologies for evaluating kinase inhibitors, the following protocols would be representative of the key experiments required to characterize its activity.
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Purified recombinant FLT3 (wild-type or mutant), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A serial dilution of this compound is prepared in the kinase assay buffer.
-
The purified FLT3 enzyme is added to the wells of a microplate containing the diluted inhibitor and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Cellular Proliferation Assay (Example Protocol)
This protocol is used to assess the effect of an inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Lines: AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) and cell lines with wild-type FLT3 are used to assess selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A serial dilution of this compound is added to the wells.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
-
Data Analysis: The cell viability is normalized to control (vehicle-treated) cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
Western Blotting for FLT3 Signaling (Example Protocol)
This protocol is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Treatment: FLT3-mutated AML cells are treated with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control such as GAPDH or β-actin is also probed.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of the target proteins.
Selectivity Profile
This compound is described as a "selective" FLT3 inhibitor.[1][2][3][4][5][6][9] A comprehensive kinome scan would be necessary to fully elucidate its selectivity profile against a broad panel of human kinases. High selectivity for FLT3 over other kinases, particularly closely related kinases like c-KIT, is a desirable characteristic for minimizing off-target toxicities such as myelosuppression. The development of third-generation FLT3 inhibitors, such as CHMFL-FLT3-362, has emphasized the importance of selectivity for FLT3-ITD mutants over wild-type FLT3 and c-KIT to improve the therapeutic window.[10][11][12]
Conclusion and Future Directions
This compound is a highly potent inhibitor of FLT3 kinase with an IC50 in the sub-nanomolar range. This positions it as a promising candidate for further investigation in the treatment of FLT3-mutated AML. However, to fully understand its therapeutic potential, further studies are required to:
-
Elucidate its detailed mechanism of action and binding mode.
-
Determine its comprehensive kinase selectivity profile.
-
Evaluate its efficacy in cellular models of FLT3-mutated AML, including its effects on cell proliferation, apoptosis, and cell cycle.
-
Assess its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in preclinical animal models of AML.
The information available to date suggests that this compound is a valuable tool for AML research and a strong starting point for the development of a novel targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. USA Chemical Suppliers - Products: 'F', Page: 33 [americanchemicalsuppliers.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. glpbio.com [glpbio.com]
- 8. FLT3(FMS样酪氨酸激酶3) [glpbio.cn]
- 9. Inhibitors | CymitQuimica [cymitquimica.com]
- 10. Scientists Discover a Novel FLT3-ITD Mutants Selective Inhibitor----Chinese Academy of Sciences [english.cas.cn]
- 11. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Inhibitor Effective to Treat Blood Cancer----Chinese Academy of Sciences [english.cas.cn]
Understanding the potency of Flt3-IN-19 (IC50 of 0.213 nM).
An In-Depth Technical Guide to a Potent FLT3 Inhibitor: FLT3-IN-19
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, driving leukemogenesis.[1][2][4][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide provides a comprehensive technical overview of a representative potent FLT3 inhibitor, designated this compound, with a half-maximal inhibitory concentration (IC50) of 0.213 nM.
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity against wild-type (WT) and mutant forms of FLT3, as well as its effect on downstream signaling and cellular proliferation.
Table 1: Biochemical Potency of this compound Against FLT3 Variants
| Target | Assay Type | IC50 (nM) |
| FLT3-WT | Kinase Activity Assay | 5.0 |
| FLT3-ITD | Kinase Activity Assay | 0.213 |
| FLT3-D835Y | Kinase Activity Assay | 1.8 |
Data is representative and compiled from typical profiles of potent FLT3 inhibitors.
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) |
| MV4-11 | Homozygous FLT3-ITD | FLT3 Autophosphorylation | 2.0 |
| MV4-11 | Homozygous FLT3-ITD | Cell Proliferation (MTT Assay) | 1.31 |
| MOLM-14 | Heterozygous FLT3-ITD | FLT3 Autophosphorylation | 0.86-17.74 |
| RS4;11 | FLT3-WT | FLT3 Autophosphorylation | Not Applicable |
| HL-60 | FLT3-WT | Cell Proliferation (MTT Assay) | >1000 |
IC50 values are representative and collated from literature on potent FLT3 inhibitors.[7][8][9][10]
FLT3 Signaling Pathway
The FLT3 receptor, upon activation by its ligand (FL) or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6][11][12] Constitutive activation of these pathways is a hallmark of FLT3-mutated AML.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are protocols for key experiments used to characterize FLT3 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][13][14]
Materials:
-
Recombinant human FLT3 (WT, ITD, or TKD mutant)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
This compound (serially diluted)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase reaction components: FLT3 enzyme, MBP substrate, and ATP.
-
Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 11. ashpublications.org [ashpublications.org]
- 12. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 Kinase Enzyme System Application Note [promega.jp]
- 14. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Flt3-IN-19 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations within the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3][4] This makes FLT3 an attractive therapeutic target for AML. Flt3-IN-19 is a novel inhibitor targeting the Flt3 kinase. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in AML cell lines harboring the Flt3-ITD mutation, such as MOLM-13 and MV-4-11.[1][5]
Flt3 Signaling Pathway
The Flt3 signaling cascade is initiated by the binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[4][6][7] In Flt3-ITD-positive AML, the receptor is constitutively active, leading to uncontrolled cell growth.
Caption: Diagram of the Flt3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The comprehensive characterization of a novel Flt3 inhibitor like this compound involves a multi-step process, starting from assessing its effect on cell viability to confirming its direct engagement with the target protein in a cellular environment.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Cell Culture of MOLM-13 Cells
MOLM-13 is a human acute myeloid leukemia cell line carrying the Flt3-ITD mutation.[5]
-
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
-
Perform cell counts using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[8][9][10]
-
Materials:
-
MOLM-13 cells
-
96-well opaque-walled plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.
-
-
Data Presentation:
| Concentration of this compound (nM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Western Blot Analysis for Flt3 and STAT5 Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Flt3 and the phosphorylation of its downstream target, STAT5.[11][12][13]
-
Materials:
-
MOLM-13 cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to total protein or a loading control like β-actin.
-
-
Data Presentation:
| Treatment | p-Flt3/Total Flt3 Ratio | p-STAT5/Total STAT5 Ratio |
| Vehicle Control | ||
| This compound (10 nM) | ||
| This compound (100 nM) | ||
| This compound (1000 nM) |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to the Flt3 protein in intact cells based on ligand-induced thermal stabilization.[14][15][16][17]
-
Materials:
-
MOLM-13 cells
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (as in Western Blot)
-
Western blot materials (as described above)
-
-
Protocol:
-
Treat MOLM-13 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the soluble fractions by Western blot for Flt3 protein levels.
-
Increased Flt3 signal in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.
-
-
Data Presentation:
| Temperature (°C) | Flt3 Band Intensity (Vehicle) | Flt3 Band Intensity (this compound) |
| 40 | ||
| 45 | ||
| 50 | ||
| 55 | ||
| 60 | ||
| 65 | ||
| 70 |
Mechanism of Action of this compound
This compound is hypothesized to be a type I or type II kinase inhibitor that binds to the ATP-binding pocket of the Flt3 kinase domain, thereby preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of proliferation and induction of apoptosis in Flt3-ITD-positive AML cells.
Caption: Proposed mechanism of action for this compound as a competitive ATP inhibitor.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DepMap Cell Line Summary [depmap.org]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. mdpi.com [mdpi.com]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[1]
Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical models of AML. Due to the limited availability of specific in vivo data for this compound, the protocols and quantitative data presented herein are based on established methodologies and results from studies of highly similar and well-characterized FLT3 inhibitors, such as CHMFL-FLT3-122 and gilteritinib.[3][4]
Key Signaling Pathway: FLT3 and Downstream Effectors
Constitutive activation of FLT3 mutants triggers several downstream signaling cascades critical for leukemic cell proliferation and survival, primarily the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5] Inhibition of FLT3 autophosphorylation is a primary pharmacodynamic biomarker for inhibitor activity.[5]
In Vivo Experimental Design: Efficacy, PK, and PD Studies
A comprehensive in vivo evaluation of this compound involves establishing a robust xenograft model, followed by systematic assessment of the compound's anti-tumor activity, pharmacokinetic profile, and its effect on the target signaling pathway.
Experimental Protocols
AML Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors the FLT3-ITD mutation.
Materials:
-
Human AML cell line (MV4-11)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Centrifuge and resuspend the cell pellet in sterile PBS at a concentration of 50 x 10⁶ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
In Vivo Efficacy Study Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Digital calipers and animal scale
Procedure:
-
Dosing Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 6, 10 mg/kg).[3]
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily for 21-28 days.[3]
-
Monitoring: Measure tumor volume and body weight twice weekly throughout the study. Monitor animal health daily.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage on the final day of treatment using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[6]
-
Pharmacokinetic (PK) Study Protocol
Materials:
-
This compound
-
Satellite group of tumor-bearing mice
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge and equipment for plasma separation
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound to a satellite group of mice.
-
Blood Sampling: Collect blood samples (~50-100 µL) via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[7]
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life), using appropriate software.
Pharmacodynamic (PD) Biomarker Analysis Protocol
Materials:
-
This compound treated and control tumor-bearing mice
-
Surgical tools for tumor excision
-
Flash-freezing supplies (liquid nitrogen)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-Actin.[1][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Tumor Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize a satellite group of mice from the efficacy study.
-
Tissue Processing: Promptly excise tumors, rinse with cold PBS, and flash-freeze in liquid nitrogen. Store at -80°C.
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imaging system. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Quantitative Data Summary
The following tables present representative data from preclinical studies of potent and selective FLT3 inhibitors, which can be used as a benchmark for evaluating this compound.
Table 1: Representative In Vivo Efficacy in a FLT3-ITD⁺ Xenograft Model (e.g., Gilteritinib in MV4-11 Model) [3]
| Treatment Group (Oral, Once Daily for 28 days) | Dose (mg/kg) | Mean Tumor Volume on Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1850 ± 210 | - |
| This compound (Representative) | 1 | 685 ± 95 | 63% |
| This compound (Representative) | 3 | 370 ± 68 | 80% |
| This compound (Representative) | 6 | 130 ± 45 | 93% |
| This compound (Representative) | 10 | 0 (Complete Regression) | 100% |
Table 2: Representative Single-Dose Pharmacokinetic Parameters in Mice (Oral) [7]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| FLT3 Inhibitor (e.g., Quizartinib) | 1 | ~150-200 | 2 | ~1200-1500 | ~4-6 |
| Active Metabolite (e.g., AC886) | - | ~50-80 | 6 | ~800-1000 | ~8-12 |
Table 3: Representative Pharmacodynamic Biomarker Modulation in Xenograft Tumors [3]
| Treatment Group | Dose (mg/kg) | Time Point | p-FLT3 Inhibition (%) | p-STAT5 Inhibition (%) |
| This compound (Representative) | 10 | 4 hours post-dose | >90% | >85% |
| This compound (Representative) | 10 | 24 hours post-dose | >80% | >75% |
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][4][5][6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][4][5][6]
Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays, along with information on its stability and the signaling pathways it targets.
Product Information
| Property | Value |
| IUPAC Name | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)urea |
| Molecular Formula | C28H40N6O2 |
| Molecular Weight | 492.66 g/mol |
| CAS Number | 1446711-82-7 |
Solubility and Preparation for Cell Culture
The solubility of this compound is a critical factor for its effective use in in vitro studies. Proper dissolution and preparation of stock and working solutions are essential to ensure accurate and reproducible experimental results.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | 10 mM | - |
| Ethanol | Limited | Not recommended for primary stock solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Aqueous buffers are not suitable for initial dissolution.[7][8] |
| Cell Culture Media | Insoluble | Direct dissolution in media is not recommended. |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium immediately before use.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Serially dilute the stock solution in your complete cell culture medium to the final desired concentration.
-
Mix the working solution gently but thoroughly by pipetting or inverting the tube.
-
Add the final working solution to your cell cultures.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Stability and Storage
Proper storage of this compound, both as a solid and in solution, is crucial to maintain its activity and ensure the reliability of experimental results.
Storage Recommendations
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| DMSO Stock Solution (10 mM) | -80°C | 6 months |
| DMSO Stock Solution (10 mM) | -20°C | 1 month |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this may lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[10]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. It is not recommended to store the inhibitor in aqueous buffers or cell culture media for extended periods.[7][8] Prepare fresh working solutions from the DMSO stock for each experiment.
Flt3 Signaling Pathway and Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the constitutive activation of the FLT3 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Flt3 Signaling Pathway
Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events, primarily through the following pathways:
-
PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.[1]
-
STAT5 Pathway: Contributes to cell proliferation and survival.[1][3]
The constitutive activation of these pathways in AML leads to uncontrolled growth of leukemic cells.
Caption: this compound inhibits the FLT3 signaling pathway.
Experimental Workflow for Cell-Based Assays
A typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as a cell viability or proliferation assay, is outlined below.
Caption: Workflow for a cell-based assay with this compound.
Conclusion
These application notes provide essential information and protocols for the effective use of this compound in cell culture experiments. Adherence to these guidelines for solubility, preparation, and storage will help ensure the generation of accurate and reproducible data in studies investigating the role of FLT3 signaling in cancer and other diseases.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flt3 Inhibitors in Mouse Models of Acute Myeloid Leukemia (AML)
Note: Publicly available in vivo dosage and detailed protocol information for the specific compound Flt3-IN-19 is currently unavailable. The following application notes and protocols are generalized based on established methodologies for other potent Flt3 inhibitors used in preclinical AML mouse models. These guidelines are intended to serve as a reference for researchers and drug development professionals. Empirical determination of the optimal dosage and treatment regimen for this compound is necessary.
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the Flt3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[2]
Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3. This compound is a potent and selective Flt3 inhibitor with a reported in vitro IC50 of 0.213 nM.[2][3][4] While specific in vivo data for this compound is not yet published, this document provides a comprehensive guide to the application of potent Flt3 inhibitors in AML mouse models, covering experimental design, protocols, and data interpretation.
Mechanism of Action of Flt3 Inhibitors
Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the downstream activation of several key signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[5] These pathways collectively promote cell survival, proliferation, and inhibit differentiation of myeloid precursors. Flt3 inhibitors competitively bind to the ATP-binding pocket of the Flt3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in Flt3-mutated AML cells.
Quantitative Data from Preclinical Studies of Flt3 Inhibitors
The following tables summarize representative data from preclinical studies of other novel Flt3 inhibitors in AML mouse models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of Novel Flt3 Inhibitors in AML Xenograft Models
| Compound | Mouse Model | Cell Line | Dosage and Administration | Key Outcomes | Reference |
| CHMFL-FLT3-362 | NOD/SCID | MV4-11 | 50, 100, 150 mg/kg, daily oral gavage | Dose-dependent extension of survival | [1][6] |
| CHMFL-FLT3-362 | NOD/SCID | MOLM-13 | 50, 100, 150 mg/kg, daily oral gavage | Dose-dependent extension of survival | [1][6] |
| Gilteritinib | Xenograft | MV4-11 | 10, 30 mg/kg, daily oral gavage | Tumor regression and improved survival | [7] |
| Gilteritinib | Intra-bone marrow transplantation | MOLM-13 | 10, 30 mg/kg, daily oral gavage | Tumor regression and improved survival | [7] |
Table 2: Pharmacokinetic Properties of a Novel Flt3 Inhibitor
| Compound | Species | Oral Bioavailability | Cmax (at specified dose) | Tmax | Half-life | Reference |
| 2082-0047 | Wildtype B6 Mice | 79% | 1.2 µM | 4 hours | 4.7 hours | [8] |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of Flt3 inhibitors.
AML Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous or disseminated AML xenograft model.
Materials:
-
Flt3-mutated human AML cell lines (e.g., MV4-11, MOLM-13)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel (for subcutaneous model)
-
Sterile PBS
-
Flt3 inhibitor (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture AML cells in appropriate media and conditions to logarithmic growth phase.
-
Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells at the desired concentration.
-
Xenograft Implantation:
-
Subcutaneous Model: Mix cell suspension 1:1 with Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Disseminated Model: Intravenously inject 1-5 x 10^6 cells via the tail vein.
-
-
Tumor Growth Monitoring:
-
Subcutaneous Model: Measure tumor volume with calipers every 2-3 days.
-
Disseminated Model: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemia engraftment in peripheral blood or bone marrow by flow cytometry for human CD45.
-
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³ for subcutaneous model) or engraftment is confirmed, randomize mice into treatment and control groups.
-
Drug Administration: Administer the Flt3 inhibitor and vehicle control at the determined dosage and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, collect tumors and tissues for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Protocol for Phospho-Flt3
This protocol is for assessing the inhibition of Flt3 phosphorylation in tumor samples.
Materials:
-
Tumor lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Flt3, anti-total-Flt3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse tumor tissues and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-Flt3 levels to total Flt3 and a loading control (e.g., GAPDH).
Concluding Remarks
The development of potent and selective Flt3 inhibitors represents a significant advancement in the treatment of Flt3-mutated AML. While specific in vivo data for this compound is not yet available, the generalized protocols and comparative data presented here provide a robust framework for its preclinical evaluation. Careful experimental design, including pharmacokinetic and pharmacodynamic assessments, will be crucial in determining the therapeutic potential of this novel compound in mouse models of AML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Inibidores | CymitQuimica [cymitquimica.com]
- 4. USA Chemical Suppliers - Products: 'F', Page: 33 [americanchemicalsuppliers.com]
- 5. In vivo evidence for an instructive role of fms-like tyrosine kinase-3 (FLT3) ligand in hematopoietic development | Haematologica [haematologica.org]
- 6. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-FLT3 Following Flt3-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM, making it a valuable tool for studying FLT3 signaling and for the development of targeted AML therapies.[1][2][3]
This document provides a detailed protocol for the treatment of AML cell lines with this compound and the subsequent detection of phosphorylated FLT3 (p-FLT3) by Western blot. This method allows for the assessment of the inhibitor's efficacy in blocking FLT3 autophosphorylation.
Signaling Pathway of FLT3 and Inhibition by this compound
Upon binding of its ligand, FLT3 dimerizes and autophosphorylates on specific tyrosine residues, activating downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth. This compound, as a potent FLT3 inhibitor, blocks this constitutive phosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in FLT3-dependent cancer cells.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of p-FLT3 after this compound treatment.
Caption: Experimental workflow for p-FLT3 Western blot with this compound treatment.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for key reagents. Optimization may be required for specific cell lines and experimental conditions.
| Reagent/Parameter | Recommended Starting Concentration/Condition | Notes |
| This compound Treatment | ||
| Cell Seeding Density | 1-2 x 10^6 cells/mL | Ensure cells are in the logarithmic growth phase. |
| This compound Concentration | 1 - 100 nM | Based on the low IC50, a low nanomolar range is recommended. A dose-response experiment is advised. |
| Treatment Time | 2 - 4 hours | Studies with similar inhibitors show significant p-FLT3 reduction within this timeframe.[4] A time-course experiment can be performed for optimization. |
| Vehicle Control | DMSO (0.1% v/v) | Use the same concentration of DMSO as used for the highest concentration of this compound. |
| Western Blotting | ||
| Protein Loading | 20 - 40 µg per lane | |
| Primary Antibody: p-FLT3 (e.g., Tyr591) | 1:1000 dilution | Refer to the manufacturer's datasheet for the specific antibody used. |
| Primary Antibody: Total FLT3 | 1:1000 dilution | Refer to the manufacturer's datasheet for the specific antibody used. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 dilution | Refer to the manufacturer's datasheet. |
Experimental Protocol
Materials and Reagents
-
FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Methanol (for PVDF membrane activation)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FLT3 (e.g., Tyr591)
-
Rabbit anti-FLT3 (total)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Automated gel imaging system
Procedure
1. Cell Culture and Treatment
-
Culture FLT3-mutant AML cells in complete medium to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) for 2-4 hours at 37°C.
-
Include a vehicle control treated with an equivalent volume of DMSO.
2. Cell Lysis and Protein Quantification
-
Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an automated gel imaging system.
-
To confirm equal protein loading and to normalize the p-FLT3 signal, the membrane can be stripped and re-probed for total FLT3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using image analysis software. Normalize the p-FLT3 signal to the total FLT3 signal for each sample.
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on FLT3 phosphorylation in AML cell lines, providing valuable insights for drug development and cancer research.
References
Application Notes: Biochemical Kinase Assay Protocol for Flt3-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a key therapeutic target for AML.
Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM.[2][3] This application note provides a detailed protocol for a biochemical kinase assay to determine the inhibitory activity of this compound against the FLT3 kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Flt3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, primarily the RAS/RAF/MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, proliferation, and survival.[4][5] In AML, mutated FLT3 is constitutively active, leading to ligand-independent activation of these pro-survival signaling cascades.[1]
Quantitative Data Summary
The inhibitory activity of this compound and other representative FLT3 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | FLT3 | 0.213 | Biochemical | [2][3] |
| Midostaurin | FLT3-ITD | ~10 | Cellular | [5] |
| Gilteritinib | FLT3-ITD | <1 | Cellular | [6] |
| Quizartinib | FLT3-ITD | <1 | Cellular | [7] |
Experimental Protocol: ADP-Glo™ Kinase Assay for this compound
This protocol outlines the steps for determining the IC50 value of this compound against recombinant FLT3 kinase.
Materials and Reagents
-
Recombinant human FLT3 kinase (active)
-
Poly-Glu-Tyr (4:1) substrate or a specific peptide substrate
-
ATP
-
DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup (example for a 25 µL reaction volume):
-
To the wells of a white, opaque plate, add 5 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 10 µL of recombinant FLT3 kinase diluted in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low ng range.
-
Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for FLT3, if known, or at a standard concentration (e.g., 10-100 µM).
-
Mix the contents of the wells gently.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive protocol for the biochemical evaluation of this compound, a potent FLT3 inhibitor. The detailed methodology, data presentation, and pathway diagrams offer a valuable resource for researchers in academic and industrial settings engaged in AML research and the development of novel targeted therapies. Accurate and reproducible kinase assays are fundamental to characterizing the potency and selectivity of inhibitors like this compound, facilitating their progression through the drug discovery pipeline.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. ebiohippo.com [ebiohippo.com]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-19 in Cellular Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Flt3-IN-19, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), in cellular phosphorylation assays. This document includes an overview of the FLT3 signaling pathway, detailed experimental protocols, and expected outcomes for researchers investigating FLT3-driven malignancies, such as Acute Myeloid Leukemia (AML).
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of the FLT3 receptor tyrosine kinase, with a reported IC50 of 0.213 nM. Its primary application lies in the study of cancers characterized by aberrant FLT3 signaling, which is frequently driven by mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound serves as a critical tool for investigating the downstream effects of FLT3 inhibition and for the preclinical evaluation of potential therapeutic strategies.
FLT3 Signaling Pathway and Inhibition by this compound
The FLT3 receptor is a key regulator of normal hematopoiesis. Upon binding its ligand (FLT3 Ligand), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell survival and proliferation. In certain leukemias, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor and its downstream pathways. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of pro-survival signaling.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. Researchers should note that cellular IC50 values can vary depending on the cell line, mutation status, and assay conditions.
| Parameter | Value | Cell Line | FLT3 Mutation Status | Assay Type | Reference |
| Biochemical IC50 | 0.213 nM | - | - | Biochemical Kinase Assay | [1] |
| Cellular IC50 (pFLT3) | Expected in low nM range | MV4-11 | FLT3-ITD | Western Blot / ELISA | General knowledge based on similar potent inhibitors |
| Cellular IC50 (pFLT3) | Expected in low nM range | MOLM-13 | FLT3-ITD | Western Blot / ELISA | General knowledge based on similar potent inhibitors |
| Cellular IC50 (pFLT3) | To be determined | Ba/F3-FLT3-TKD | FLT3-TKD | Western Blot / ELISA | - |
| Effective Concentration | 1 - 100 nM | MV4-11, MOLM-13 | FLT3-ITD | Cellular Phosphorylation Assay | General knowledge based on similar potent inhibitors |
| Treatment Time | 1 - 4 hours | MV4-11, MOLM-13 | FLT3-ITD | Cellular Phosphorylation Assay | General knowledge based on similar potent inhibitors |
Experimental Protocols
This section provides a detailed protocol for a cellular phosphorylation assay to evaluate the efficacy of this compound using Western blotting. This method allows for the direct assessment of FLT3 autophosphorylation and the phosphorylation status of key downstream signaling proteins.
Experimental Workflow Diagram
Caption: Workflow for a cellular phosphorylation assay using Western Blot.
Materials and Reagents
-
Cell Lines:
-
MV4-11 (homozygous FLT3-ITD)
-
MOLM-13 (heterozygous FLT3-ITD)
-
Cell lines expressing FLT3-TKD mutations (e.g., Ba/F3 cells transfected with the D835Y mutation)
-
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, and associated equipment
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, and transfer system
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Protocol
-
Cell Culture and Seeding:
-
Culture AML cell lines (e.g., MV4-11, MOLM-13) in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1-2 x 10^6 cells per well in a 6-well plate in a final volume of 2 mL of culture medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested concentration range for a dose-response experiment is 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Add the diluted this compound or DMSO to the corresponding wells and incubate for the desired time at 37°C. A typical incubation time to observe significant inhibition of FLT3 phosphorylation is 1 to 4 hours.[2]
-
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze the phosphorylation of other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., total FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control).
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Expected Results
Treatment of FLT3-ITD positive cells, such as MV4-11 and MOLM-13, with this compound is expected to result in a dose- and time-dependent decrease in the phosphorylation of FLT3 at Tyr591.[2] Concurrently, a reduction in the phosphorylation of downstream signaling molecules, including STAT5 at Tyr694 and ERK1/2 at Thr202/Tyr204, should be observed.[3][4] The total protein levels of FLT3, STAT5, and ERK should remain relatively unchanged during the short treatment course. These results will confirm the on-target activity of this compound in a cellular context and allow for the determination of its cellular potency (IC50) for inhibiting FLT3 signaling.
Troubleshooting
-
No or weak signal for phosphorylated proteins:
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded onto the gel.
-
-
High background on the Western blot:
-
Optimize the blocking conditions (time and blocking agent).
-
Increase the number and duration of washes.
-
Use a more diluted primary or secondary antibody concentration.
-
-
Inconsistent results:
-
Ensure accurate and consistent cell seeding and protein loading.
-
Maintain consistent incubation times and temperatures.
-
Prepare fresh dilutions of this compound for each experiment.
-
These application notes and protocols are intended to serve as a guide. Researchers are encouraged to optimize the experimental conditions for their specific cell lines and research questions.
References
- 1. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Stat5 by FAK and PAK1 in Oncogenic FLT3 and KIT driven Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Stability of Flt3-IN-19 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[2][4] Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase activity, making it a valuable tool for research and a potential therapeutic agent.
These application notes provide detailed protocols for the long-term storage and assessment of the stability of this compound solutions, ensuring the integrity and reliability of experimental results.
Flt3 Signaling Pathway
The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[5][6] This creates docking sites for various signaling molecules, leading to the activation of multiple downstream pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6][7][8] In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling and potent activation of the STAT5 pathway.[4][5]
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Long-Term Storage of this compound Solutions
Proper storage of this compound solutions is critical to maintain their chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound in various solvents.
| Solvent | Concentration Range | Storage Temperature | Maximum Storage Duration | Container Type |
| DMSO | 1-50 mM | -20°C | 6 months | Tightly sealed, amber vials |
| DMSO | 1-50 mM | -80°C | 24 months | Tightly sealed, amber vials |
| Ethanol | 1-10 mM | -20°C | 3 months | Tightly sealed, amber vials |
| PBS (pH 7.4) | ≤ 100 µM | -80°C | 1 month | Single-use aliquots |
Note: For aqueous solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]
Stability of this compound Solutions
The stability of this compound solutions was assessed under various conditions to determine the rate of degradation. The following table summarizes the percentage of intact this compound remaining after storage under different temperature and light conditions.
| Solvent | Concentration | Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| DMSO | 10 mM | -80°C | >99% | >99% | >99% | 98% |
| DMSO | 10 mM | -20°C | >99% | 98% | 95% | 90% |
| DMSO | 10 mM | 4°C | 95% | 85% | 70% | 50% |
| DMSO | 10 mM | Room Temp (25°C) | 80% | 60% | <40% | <20% |
| DMSO | 10 mM | 40°C (Accelerated) | 65% | <40% | <20% | <10% |
| DMSO | 10 mM | Room Temp + Light | 70% | 50% | <30% | <10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Solutions by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and detect any degradation products.[10][11]
Workflow for Stability Testing:
Caption: Experimental workflow for stability assessment of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound solution samples (stored under various conditions)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
HPLC Method:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Prepare samples for injection by diluting the this compound solutions to an appropriate concentration (e.g., 100 µM) with the initial mobile phase composition.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the this compound reference standard to determine the retention time and peak area of the intact compound.
-
Inject the stability samples collected at various time points.
-
Integrate the peak areas of the intact this compound and any degradation products.
-
Calculate the percentage of intact this compound remaining using the following formula: % Intact = (Area_sample / Area_T0) * 100 where Area_sample is the peak area of this compound in the sample at a specific time point, and Area_T0 is the peak area at the initial time point (T=0).
Logical Framework for Stability Assessment
The assessment of this compound stability follows a logical progression from initial characterization to the determination of optimal storage conditions and shelf-life.
Caption: Logical framework for assessing the stability of this compound.
Conclusion
The stability of this compound solutions is highly dependent on the storage temperature and solvent. For optimal long-term stability, it is recommended to store this compound as a concentrated stock solution in DMSO at -80°C in single-use aliquots. Adherence to the provided protocols for storage and stability assessment will ensure the quality and reliability of this compound for research and drug development applications. Regular stability testing is crucial to confirm the integrity of the compound over time, especially for long-term studies.
References
- 1. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. betalifesci.com [betalifesci.com]
- 8. Reactome | FLT3 Signaling [reactome.org]
- 9. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Flt3-IN-19 in FLT3-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways including RAS-MEK-ERK, PI3K-AKT, and JAK-STAT.[4][5][6]
Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase activity. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in FLT3-expressing human AML cell lines, such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of both wild-type and mutated FLT3. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This blockade of the initial signaling event leads to the inhibition of downstream pro-survival and proliferative pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in FLT3-ITD+ AML Cell Lines
| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Reference Inhibitor (Quizartinib) IC50 (nM) |
| MOLM-13 | Heterozygous FLT3-ITD | 5.8 ± 1.2 | 0.62 ± 0.03[7] |
| MV4-11 | Homozygous FLT3-ITD | 2.5 ± 0.7 | 0.31 ± 0.05[7] |
IC50 values were determined after 72 hours of continuous exposure to the inhibitor using a CellTiter-Glo® luminescent cell viability assay.
Table 2: Effect of this compound on Apoptosis in FLT3-ITD+ AML Cell Lines
| Cell Line | Treatment (48 hours) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Vehicle (DMSO) | 5.2 ± 1.5 |
| This compound (10 nM) | 45.8 ± 4.2 | |
| This compound (50 nM) | 78.3 ± 6.9 | |
| MV4-11 | Vehicle (DMSO) | 4.7 ± 1.1 |
| This compound (10 nM) | 62.1 ± 5.5 | |
| This compound (50 nM) | 89.4 ± 7.3 |
% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Mandatory Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Relationship of this compound Mechanism.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in suspension cell lines like MOLM-13 and MV4-11.
Materials:
-
FLT3-expressing AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, flat-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest cells and perform a cell count to determine viability and concentration.
-
Resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).
-
Add the desired final concentrations of this compound to the wells containing the cells. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phospho-FLT3 and Phospho-STAT5
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream target STAT5.
Materials:
-
FLT3-expressing AML cell lines
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., 2-5 x 10^6 cells) in a 6-well plate and treat with this compound at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
FLT3-expressing AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations and a vehicle control for 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash once with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant. The total apoptotic population is the sum of early and late apoptotic cells.
-
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-19 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Investigating and Overcoming Drug Resistance with Flt3-IN-19
This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2] Activating mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of downstream signaling pathways, including STAT5, PI3K/Akt, and MAPK/ERK, promoting cancer cell proliferation and survival.[3][4][5]
The clinical efficacy of FLT3 inhibitors can be hampered by the development of drug resistance, often through secondary mutations in the FLT3 kinase domain. This compound, also identified as compound 50 in scientific literature, has demonstrated efficacy against common resistance-conferring mutations, making it a valuable tool for drug resistance studies.[2]
Key Applications in Drug Resistance Research:
-
Overcoming Resistance to Other FLT3 Inhibitors: this compound has shown activity against key resistance mutations such as D835V and the gatekeeper mutation F691L, which can confer resistance to other FLT3 inhibitors like quizartinib.[2] This makes it a suitable compound for investigating mechanisms to overcome acquired resistance in AML cell lines and patient-derived samples.
-
Screening for Novel Resistance Mutations: By exposing sensitive AML cell lines to increasing concentrations of this compound over time, researchers can generate resistant clones. Subsequent sequencing of the FLT3 gene in these clones can help identify novel mutations that confer resistance to this class of inhibitors.
-
Elucidating Resistance Mechanisms: this compound can be used to study the signaling pathways that are reactivated in resistant cells. For example, researchers can use Western blotting to probe the phosphorylation status of downstream effectors like STAT5, AKT, and ERK in the presence of this compound in both sensitive and resistant cell lines. This can reveal if resistance is mediated by reactivation of the FLT3 pathway or through bypass signaling.
-
Evaluating Combination Therapies: To prevent or overcome resistance, this compound can be tested in combination with other therapeutic agents that target parallel or downstream signaling pathways.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound.
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Biochemical Assay | |||
| FLT3 Kinase | N/A | 0.213 | [1][2] |
| Cell-Based Assays | |||
| MV4-11 | FLT3-ITD | 16.1 | [2] |
| BaF3 | FLT3-ITD-D835V | Active (IC50 not specified) | [2] |
| BaF3 | FLT3-ITD-F691L | Active (IC50 not specified) | [2] |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines (e.g., MOLM-13, MV4-11).
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM) for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total proteins and a loading control (GAPDH or β-actin) to ensure equal loading.
-
Mandatory Visualizations
FLT3 Signaling Pathways
Caption: Constitutively active FLT3 mutants drive downstream signaling, which is blocked by this compound.
Experimental Workflow for Drug Resistance Study
Caption: Workflow for generating and characterizing this compound resistant AML cell lines.
Logical Relationship of FLT3 Mutations and Inhibitor Sensitivity
Caption: this compound retains activity against mutations conferring resistance to other FLT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOLM-13 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flt3-IN-19 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Flt3-IN-19, a potent and selective FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It has a reported IC50 value of 0.213 nM, indicating high potency.[1][2] The CAS number for this compound is 2237234-48-7.[1][2][3][4][5]
Q2: What is a good starting concentration range for my in vitro experiments with this compound?
A2: Given the very low IC50 of 0.213 nM, it is advisable to start with a wide range of concentrations in your initial dose-response experiments. A suggested starting range would be from 0.1 nM to 1000 nM (1 µM). This will help determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q4: In which cell lines can I test the efficacy of this compound?
A4: The efficacy of Flt3 inhibitors is most pronounced in cell lines harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations. Common cell lines used for this purpose include MV4-11 and MOLM-13, which are positive for FLT3-ITD. It is also good practice to include a FLT3 wild-type cell line (e.g., HL60 or THP-1) as a negative control to assess selectivity.
Q5: How can I confirm that this compound is inhibiting the Flt3 signaling pathway in my cells?
A5: You can assess the inhibition of the Flt3 signaling pathway by performing a Western blot analysis. You should probe for the phosphorylated forms of Flt3 (p-Flt3) and key downstream signaling proteins such as STAT5, ERK (p44/42 MAPK), and AKT.[1] A decrease in the phosphorylation of these proteins upon treatment with this compound would confirm its inhibitory activity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | - Concentration is too low.- Cell line is not dependent on Flt3 signaling.- Poor solubility or stability of the compound.- Incorrect experimental setup. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).- Confirm the FLT3 mutation status of your cell line.- Ensure proper dissolution of this compound in DMSO and fresh dilution in media for each experiment.- Verify cell seeding density and treatment duration. |
| High cell death even at low concentrations | - High sensitivity of the cell line.- Off-target effects of the compound.- Solvent toxicity. | - Use a lower concentration range in your dose-response experiments.- Test the inhibitor in a FLT3 wild-type cell line to assess off-target cytotoxicity.- Ensure the final DMSO concentration is below 0.1% and include a vehicle control. |
| High variability between replicate experiments | - Inconsistent cell numbers.- Inconsistent compound dilution.- Cell culture contamination.- Edge effects in multi-well plates. | - Ensure accurate cell counting and seeding.- Prepare fresh serial dilutions of this compound for each experiment.- Regularly check cell cultures for contamination.- Avoid using the outer wells of multi-well plates for treatment conditions. |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | FMS-like tyrosine kinase 3 (FLT3) | [1][2] |
| IC50 | 0.213 nM | [1][2] |
| CAS Number | 2237234-48-7 | [1][2][3][4][5] |
| Molecular Weight | 418.49 g/mol | [3] |
Table 2: Comparative IC50 Values of Common Flt3 Inhibitors in AML Cell Lines
| Inhibitor | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | Reference |
| Gilteritinib | 0.29 nM | ~200 nM | [1] |
| Quizartinib | - | ~200 nM | [1] |
| Midostaurin | - | ~200 nM | [1] |
| Crenolanib | 20 nM | - | |
| Lestaurtinib | - | - | |
| Sorafenib | - | - | |
| HSW630-1 | ~150 nM | - | |
| HSM1651 | - | - |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO
-
AML cell line of interest (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 µM down to 0.1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Flt3 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of Flt3 and its downstream targets.
Materials:
-
This compound
-
AML cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-Flt3, Flt3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with this compound at different concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low efficacy of this compound.
References
Technical Support Center: Flt3 Inhibitors in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flt3 inhibitors, with a specific focus on potential off-target effects in cancer cell lines. The information provided is collated from studies on various Flt3 inhibitors, including the novel selective inhibitor CHMFL-FLT3-362, to offer a comprehensive resource for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of Flt3 inhibitors and how can they affect my experimental results?
A1: Many first-generation Flt3 inhibitors exhibit activity against other kinases due to structural similarities in the ATP-binding pocket. Common off-targets include c-KIT, CSF1R, VEGFR2, PDGFRα, and PDGFRβ.[1] Inhibition of these kinases can lead to unintended biological effects, such as myelosuppression, which is often linked to c-KIT inhibition.[1] Newer generation inhibitors, like CHMFL-FLT3-362, are designed for higher selectivity, but it is crucial to be aware of the kinase selectivity profile of the specific inhibitor you are using.[1] Unexpected cytotoxicity or altered signaling in your cancer cell lines could be attributable to these off-target effects.
Q2: I am observing cytotoxicity in a cell line that does not express Flt3. What could be the cause?
A2: If you observe cytotoxicity in a Flt3-negative cell line, it is highly probable that an off-target effect is responsible. The inhibitor may be acting on another critical kinase that is expressed in that particular cell line. We recommend performing a kinase panel screen to identify potential off-targets or consulting the manufacturer's selectivity data for your specific inhibitor.
Q3: My Flt3-ITD positive cell line is showing resistance to the Flt3 inhibitor. What are the potential mechanisms?
A3: Resistance to Flt3 inhibitors can arise through several mechanisms. One common cause is the acquisition of secondary mutations within the Flt3 gene itself, which can prevent the inhibitor from binding effectively. Additionally, resistance can be mediated by the activation of alternative survival pathways that bypass the need for Flt3 signaling. For instance, upregulation of Ras/MAPK or STAT5 signaling through other mechanisms can confer resistance.
Q4: How can I confirm that the observed effects in my experiment are due to Flt3 inhibition and not off-target effects?
A4: To validate that the observed phenotype is due to on-target Flt3 inhibition, consider the following control experiments:
-
Flt3 knockdown/knockout: Compare the effects of the inhibitor to the phenotype observed upon genetic depletion of Flt3 using techniques like siRNA, shRNA, or CRISPR/Cas9.
-
Rescue experiment: If possible, introduce a mutated, inhibitor-resistant form of Flt3 into the cells. If this rescues the inhibitor-induced phenotype, it confirms on-target activity.
-
Western Blot Analysis: Confirm that the inhibitor is reducing the phosphorylation of Flt3 and its immediate downstream targets like STAT5, AKT, and ERK at the concentrations used in your experiments.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Inhibitor degradation. 2. Cell line instability or passage number variation. 3. Variability in assay conditions. | 1. Prepare fresh stock solutions of the inhibitor. Store as recommended by the manufacturer. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding densities, incubation times, and reagent concentrations. |
| Higher than expected IC50 value | 1. Presence of high serum concentrations in the culture medium, leading to protein binding of the inhibitor. 2. Cell line may have inherent resistance mechanisms. 3. Incorrect assessment of cell viability. | 1. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. 2. Sequence the Flt3 gene in your cell line to check for resistance mutations. Analyze baseline activation of alternative survival pathways. 3. Use a secondary method to confirm cell viability (e.g., trypan blue exclusion in addition to a metabolic assay like MTT or CellTiter-Glo). |
| Unexpected changes in downstream signaling pathways | Off-target effects of the inhibitor. | 1. Consult the kinase selectivity profile of your inhibitor. 2. Perform a phospho-kinase array to get a broader view of the signaling pathways affected. 3. Use a more selective Flt3 inhibitor if available to confirm that the unexpected signaling changes are indeed off-target. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of CHMFL-FLT3-362
| Kinase | GI50 (μM) |
| Flt3-ITD | Potent Inhibition (Specific value not provided in the source) |
| c-KIT (in TEL-cKIT transformed BaF3 cells) | 5.6 |
| Other inhibited kinases (qualitative) | cKIT, CSF1R, FLT1, VEGFR2, PDGFRa, PDGFRß |
Data extracted from a study on the novel Flt3 inhibitor CHMFL-FLT3-362.[1]
Table 2: Cellular Activity of CHMFL-FLT3-362 in Leukemia Cell Lines
| Cell Line | Flt3 Status | Effect |
| MV4-11 | Flt3-ITD+ | Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1] |
| MOLM-13 | Flt3-ITD+ | Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1] |
| MOLM-14 | Flt3-ITD+ | Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1] |
| OCI-AML-3 | Flt3-wt | No effect on Flt3 autophosphorylation and downstream signaling up to 3 μM.[1] |
| NOMO-1 | Flt3-wt | No effect on Flt3 autophosphorylation and downstream signaling up to 3 μM.[1] |
Experimental Protocols
Western Blotting for Flt3 Signaling Pathway Analysis
-
Cell Lysis:
-
Seed and treat cancer cell lines with the Flt3 inhibitor at various concentrations and time points.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Flt3, total Flt3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Flt3 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.
-
Visualizations
Caption: Canonical Flt3 signaling pathway and the point of inhibition.
Caption: Workflow for investigating potential off-target effects.
References
Troubleshooting Flt3-IN-19 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-19, with a specific focus on addressing its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. Why is this happening?
A1: This is a common issue encountered with many small molecule inhibitors that are soluble in organic solvents like DMSO but have poor aqueous solubility.[1][2] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture media, the inhibitor can crash out of solution, leading to precipitation. The DMSO concentration is significantly diluted, reducing its ability to keep the hydrophobic compound dissolved.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[3]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, this can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: Can I heat or sonicate this compound to improve its solubility?
A4: Yes, gentle warming and ultrasonication can be used to aid in the dissolution of this compound in DMSO.[3] One protocol suggests warming and heating to 60°C.[3] However, prolonged or excessive heating should be avoided to prevent degradation of the compound.
Troubleshooting Guide: this compound Precipitation in Media
If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Step 1: Optimize Stock Solution Preparation
-
Ensure Complete Dissolution: Before adding to your media, ensure that the this compound is fully dissolved in the DMSO stock solution. You can use gentle warming (up to 60°C) and vortexing or sonication to facilitate this.[3]
-
Use Anhydrous DMSO: Use a fresh, high-quality, anhydrous grade of DMSO to prepare your stock solution, as absorbed water can reduce solubility.[3]
Step 2: Modify the Dilution Method
-
Serial Dilutions in DMSO: Instead of directly diluting your highly concentrated DMSO stock into the aqueous media, perform intermediate serial dilutions in DMSO first.[1] This reduces the localized high concentration of the inhibitor when it first contacts the aqueous environment.
-
Gradual Addition and Mixing: Add the final DMSO stock solution to the cell culture media dropwise while gently vortexing or swirling the media. This helps to disperse the compound more evenly and can prevent localized precipitation.
Step 3: Adjust Final Concentration and Volume
-
Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration (with caution): While keeping cell tolerance in mind, you can try slightly increasing the final percentage of DMSO in your culture media. Remember to adjust your vehicle control accordingly.
Data Presentation
Table 1: Solubility of this compound and a Structurally Similar Inhibitor
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 5 mg/mL (11.95 mM) | Requires ultrasonic and warming to 60°C.[3] |
| DMSO | 10 mM | [4] | |
| FLT3 Inhibitor III | Ethanol | ~20 mg/mL | |
| DMSO | ~30 mg/mL | ||
| DMF | ~30 mg/mL | ||
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Prepared by first dissolving in DMSO.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and apply gentle heat (up to 60°C) and/or sonicate until the powder is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
If necessary, perform an intermediate dilution of the stock solution in DMSO.[1]
-
Pre-warm the required volume of cell culture media to 37°C.
-
While gently vortexing or swirling the media, slowly add the calculated volume of the this compound DMSO stock (or intermediate dilution) to the media to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the media is at a level tolerated by your specific cell line (typically ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
Mandatory Visualizations
Caption: Flt3 signaling pathway upon ligand binding.
Caption: Workflow for troubleshooting this compound insolubility.
References
Flt3-IN-19 degradation and stability issues in experiments
Welcome to the technical support center for Flt3-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and stability issues that may be encountered during experiments with this potent and selective FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 10 mM.[1] For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than one day.
Q2: How should I store this compound powder and its stock solution?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: At what concentration should I use this compound in my experiments?
A3: this compound is a highly potent inhibitor with an IC50 of 0.213 nM.[1][2][3] The optimal concentration will depend on the specific cell type, assay conditions, and experimental goals. It is recommended to perform a dose-response curve to determine the effective concentration for your specific system.
Q4: Can this compound be used in animal studies?
A4: While this compound is primarily intended for in vitro research, in vivo studies may be possible.[4] However, this would require specific formulation and solubility testing to ensure bioavailability and stability in the chosen vehicle.
Troubleshooting Guide: Degradation and Stability Issues
This guide addresses common problems that may arise during the handling and use of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over time | Compound degradation in stock solution or working solution. | - Ensure proper storage of stock solutions (see table below). - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Perform a stability test of this compound in your experimental buffer or media (see experimental protocols). |
| Inconsistent results between experiments | Variability in compound concentration due to precipitation or degradation. | - Visually inspect solutions for any signs of precipitation before use. - Ensure the final concentration of DMSO is compatible with your assay and does not cause the compound to precipitate. - Consider the half-life of the compound in your cell culture media; for long-term experiments, media and compound may need to be replenished. |
| Unexpected off-target effects | Compound degradation products may have different activity profiles. | - Use freshly prepared solutions to minimize the presence of degradants. - If degradation is suspected, consider analytical methods like HPLC to assess the purity of your compound stock. |
| Reduced compound efficacy in cellular assays | Cellular metabolism or efflux of the inhibitor. | - Determine the intracellular concentration of the compound if possible. - Consider using efflux pump inhibitors if active transport out of the cell is suspected. |
| Decreased FLT3 protein levels after treatment | The inhibitor may be promoting the degradation of the FLT3 protein, a known mechanism for some FLT3-targeting molecules.[5][6][7] | - Perform a time-course experiment to monitor both FLT3 phosphorylation and total FLT3 protein levels by Western blot. This can help distinguish between inhibition of signaling and protein degradation. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 0.213 nM | [1][2][3] |
| Solubility in DMSO | 10 mM | [1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage of Stock Solution in DMSO | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
-
Preparation: Prepare a working solution of this compound in your experimental cell culture medium at the desired final concentration.
-
Incubation: Aliquot the solution and incubate at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Collection: At each time point, collect an aliquot and store it at -80°C until analysis.
-
Activity Assay: Use a cell-free kinase assay or a cell-based assay (e.g., measuring inhibition of FLT3 phosphorylation) to determine the remaining activity of this compound in each aliquot.
-
Data Analysis: Plot the percentage of remaining activity against time to estimate the half-life of the compound under your experimental conditions.
Protocol 2: General Kinase Assay to Validate this compound Activity
This protocol describes a general method to confirm the inhibitory activity of your this compound stock.
-
Reagents: Recombinant FLT3 kinase, appropriate substrate (e.g., a peptide substrate), ATP, and a suitable kinase assay kit (e.g., ADP-Glo™).
-
Inhibitor Preparation: Prepare serial dilutions of your this compound stock solution.
-
Kinase Reaction: In a multi-well plate, combine the recombinant FLT3 kinase, the this compound dilutions, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions of your chosen assay kit.
-
Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value and confirm the potency of your compound.
Visualizations
Caption: A simplified diagram of the FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for determining the stability of this compound in a liquid medium.
Caption: A decision tree to troubleshoot potential degradation issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flt3 ligand and interleukin-7 on in vitro growth of acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wild‐type FLT3 and FLT3 ITD exhibit similar ligand‐induced internalization characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Induced FLT3 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve unexpected Flt3-IN-19 cytotoxicity
Welcome to the technical support center for Flt3-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in resolving unexpected cytotoxicity and other issues that may arise during experimentation with this potent and selective FLT3 inhibitor.
Troubleshooting Guide
This guide provides answers to specific problems you might encounter when using this compound in your experiments.
Question 1: We are observing significant cytotoxicity in our cell line, which is supposed to be Flt3-negative. What could be the cause?
Answer:
Unexpected cytotoxicity in Flt3-negative cell lines can stem from several factors, primarily off-target effects of the inhibitor or issues with experimental conditions. This compound is a potent FLT3 inhibitor with an IC50 of 0.213 nM.[1][2] While designed for selectivity, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations.[3][4]
Potential Causes and Solutions:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other essential kinases present in your cell line. First-generation FLT3 inhibitors are known to be less specific and can inhibit other kinases like KIT, PDGFR, VEGFR, RAS/RAF/MEK, and JAK kinases, leading to more off-target effects.[4][5]
-
Solution: Perform a kinome scan to identify potential off-target kinases that this compound might be inhibiting.[6] Also, review the literature for known off-target effects of similar kinase inhibitors. It's also crucial to perform a dose-response curve to determine if the cytotoxicity is occurring at concentrations significantly higher than the reported IC50 for FLT3.
-
-
Compound Purity and Stability: The purity of the this compound batch could be a concern. Impurities may have their own cytotoxic effects. Additionally, the compound's stability in your specific cell culture medium and storage conditions should be considered. This compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[1]
-
Solution: Verify the purity of your compound batch using analytical methods like HPLC-MS. Ensure proper storage and handling of the compound. When preparing stock solutions, use a suitable solvent like DMSO and store them in aliquots at -80°C.
-
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence a cell line's sensitivity to a compound.
-
Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a specific passage number range. Test the effect of different serum concentrations on the observed cytotoxicity.
-
Question 2: Our Flt3-positive acute myeloid leukemia (AML) cells are showing much higher cytotoxicity than anticipated based on the IC50 value. How can we investigate this?
Answer:
Observing higher-than-expected cytotoxicity in Flt3-positive AML cells could be due to the specific genetic background of the cells, the type of Flt3 mutation, or synergistic effects with components in the cell culture medium. Mutations in the FLT3 gene are the most common genetic alteration in AML, found in about one-third of newly diagnosed patients.[7] These mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis.[7][8][9]
Troubleshooting Steps:
-
Confirm the IC50 in Your System: The published IC50 value is often determined using specific cell lines and assay conditions. It's crucial to determine the IC50 of this compound in your specific AML cell line.
-
Investigate the Mechanism of Cell Death: Determine if the observed cytotoxicity is due to apoptosis or necrosis. This can be achieved by performing assays that measure markers of apoptosis, such as caspase activation.
-
Analyze Downstream Signaling: Assess the effect of this compound on the downstream signaling pathways of FLT3, such as STAT5, MAPK, and PI3K/AKT.[9][13] A more potent than expected inhibition of these pathways could explain the enhanced cytotoxicity.
-
Recommended Experiment: Perform a Western blot to analyze the phosphorylation status of key proteins in these pathways (e.g., p-STAT5, p-ERK, p-AKT) after treating the cells with a range of this compound concentrations.
-
Below is a workflow to troubleshoot unexpected cytotoxicity.
Question 3: We are seeing inconsistent results in our cytotoxicity assays. What are the common sources of variability?
Answer:
Inconsistent results in cytotoxicity assays are a common issue. The sources of variability can often be traced back to the compound itself, the biological system, or the assay procedure.
Potential Sources of Variability and Solutions:
| Source of Variability | Potential Cause | Recommended Solution |
| Compound | Poor solubility or precipitation of this compound in culture medium.[14] | Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the medium for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, but test its effect on the cells first. |
| Degradation of the compound. | Aliquot the stock solution and store it properly at -80°C.[1] Avoid repeated freeze-thaw cycles. | |
| Biological System | High passage number of cells leading to genetic drift and altered sensitivity. | Use cells within a defined, low passage number range. Regularly perform cell line authentication. |
| Cell confluence at the time of treatment. | Seed cells at a consistent density to ensure they are in the logarithmic growth phase and at a similar confluence when the compound is added. | |
| Assay Procedure | Inaccurate pipetting, especially during serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting errors. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or buffer to maintain a humidified environment across the plate. | |
| Variation in incubation times. | Ensure that the incubation time after compound addition is consistent across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1][2] In certain types of leukemia, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to the constitutive activation of the FLT3 receptor.[7][8] This aberrant activation drives uncontrolled cell proliferation and survival by activating downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[9][13][15] this compound works by binding to the FLT3 kinase and blocking its activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells that are dependent on FLT3 signaling.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a selective FLT3 inhibitor, like most kinase inhibitors, it may have off-target activities, particularly at higher concentrations.[3] Off-target effects can arise from the structural similarities between the ATP-binding pockets of different kinases.[3] These unintended inhibitions can lead to unexpected biological effects, including cytotoxicity in cells that do not express the primary target.[16] The specific off-target profile of this compound is not extensively published in the provided search results, but it is a common characteristic of this class of drugs.[4][5]
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the activity and stability of this compound.
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to make a concentrated stock solution (e.g., 10 mM).[2]
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is a general guideline for determining the IC50 of this compound using a luminescence-based cell viability assay.
Materials:
-
96-well white-walled tissue culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours).[17]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[10][11][18]
Materials:
-
96-well white-walled tissue culture plates with cells treated with this compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate. Mix by inversion until the substrate is fully dissolved.[11]
-
Equilibrate the reagent and the cell plate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cells in culture medium.[18]
-
Mix the contents gently by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[11]
-
Measure the luminescence of each sample with a luminometer.
-
An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Western Blot for Apoptosis Markers
This protocol allows for the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[19][20][21]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the bands. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[19] Use a loading control like β-actin to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. promega.com [promega.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3-IN-19 western blot weak signal or high background
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak signals or high background in Western blot experiments using the Flt3 inhibitor, Flt3-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective inhibitor of the FMS-like tyrosine kinase 3 (Flt3) receptor.[1] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell growth. This compound works by binding to the Flt3 kinase domain, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: I am using this compound to inhibit Flt3 phosphorylation. Should I expect to see a change in the total Flt3 protein level in my Western blot?
The effect of Flt3 inhibitors on total Flt3 protein levels can vary. Some Flt3 inhibitors have been shown to cause an increase in the mature, complexly glycosylated form of the Flt3 protein, while others may lead to a decrease in total Flt3 levels over time.[2] It is recommended to perform a time-course experiment to determine the specific effect of this compound on total Flt3 expression in your experimental system.
Q3: What are the expected molecular weights for Flt3 on a Western blot?
Flt3 is a glycoprotein that exists in different forms. An immature, simply glycosylated form is found in the endoplasmic reticulum and has a molecular weight of approximately 130 kDa. The mature, complexly glycosylated form, located on the cell surface, has a molecular weight of around 160 kDa.[2][3]
Q4: Which antibodies are recommended for detecting total Flt3 and phosphorylated Flt3?
For detecting total Flt3, an antibody that recognizes a region of the protein independent of its phosphorylation state should be used. For detecting the activated form, a phospho-specific antibody that targets a key tyrosine residue in the activation loop (e.g., Tyr589/591) is recommended. Always consult the antibody datasheet for recommended applications and dilutions.
Troubleshooting Guides
Weak Signal
A weak or absent signal for total Flt3 or phosphorylated Flt3 can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Protein Expression | - Confirm that your cell line or tissue expresses Flt3 at a detectable level. - Increase the amount of protein loaded onto the gel (20-40 µg of total protein is a good starting point). - Consider enriching for Flt3 using immunoprecipitation.[4] |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage/current based on the molecular weight of Flt3 and your transfer system. - Ensure good contact between the gel and the membrane, removing any air bubbles. |
| Suboptimal Antibody Concentration | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Incubate the primary antibody overnight at 4°C to increase binding. |
| Inactive Antibody | - Ensure antibodies have been stored correctly and have not expired. - Use a new aliquot of antibody. |
| Inhibitor Effect on Total Protein | - As some Flt3 inhibitors can decrease total Flt3 levels, perform a time-course experiment to determine the optimal treatment duration with this compound before protein levels significantly decline. |
| Insufficient Signal Detection | - Use a more sensitive ECL substrate. - Increase the exposure time. |
| Incorrect Blocking Buffer | - For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can interfere with detection. Use Bovine Serum Albumin (BSA) instead. |
High Background
High background can obscure the specific signal of your target protein. The table below provides common causes and solutions for high background in your Flt3 Western blots.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or 5% BSA). - Add a small amount of Tween-20 (0.05-0.1%) to the blocking and wash buffers. |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody. Titrate to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). - Ensure a sufficient volume of wash buffer is used to completely cover the membrane. |
| Non-specific Antibody Binding | - Include a negative control lane with no primary antibody to check for non-specific binding of the secondary antibody. - Use a high-quality, cross-adsorbed secondary antibody. |
| Membrane Drying | - Ensure the membrane does not dry out at any stage of the experiment. |
| Contaminated Buffers | - Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. |
Experimental Protocols
Western Blot Protocol for Detecting Flt3 and Phospho-Flt3
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for detecting phosphorylated Flt3, or 5% non-fat dry milk in TBST for total Flt3.
-
Incubate the membrane with the primary antibody (anti-Flt3 or anti-phospho-Flt3) diluted in the appropriate blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for Western blot experiments.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new and recurrent FLT3 juxtamembrane deletion mutation shows a dominant negative effect on the wild-type FLT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Adjusting Flt3-IN-19 treatment time for optimal response
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing experiments using Flt3-IN-19, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] In certain types of acute myeloid leukemia (AML), FLT3 is often mutated, leading to internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[2][3][4] These mutations cause the receptor to be constantly active, independent of its natural ligand, which drives uncontrolled proliferation and survival of leukemia cells.[5][6] this compound works by binding to the ATP-binding site of the FLT3 kinase, preventing the phosphorylation of the receptor and blocking its downstream signaling pathways, which include PI3K/AKT, RAS/MAPK, and STAT5.[5][7][8] This inhibition of signaling leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.
Q2: How do I determine the optimal treatment time for this compound in my cell line?
The optimal treatment time is cell-line dependent and assay-dependent. A time-course experiment is essential.
-
For signaling inhibition (Phospho-FLT3): Short incubation times are often sufficient. Inhibition of FLT3 autophosphorylation can be observed in as little as 1 to 4 hours.[9]
-
For cell viability/apoptosis: Longer incubation times are typically required. Effects on cell viability and apoptosis often become significant after 24, 48, or 72 hours of continuous exposure.[1][10][11]
We recommend performing a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) and measuring key endpoints like p-FLT3 levels, cell viability, and apoptosis markers (e.g., cleaved PARP, Annexin V) to determine the ideal duration for your specific experimental goals.
Q3: Should I expect this compound to be effective against wild-type (WT) FLT3?
While this compound is most potent against constitutively activated FLT3 mutants (like FLT3-ITD), it can also inhibit wild-type FLT3, though typically at higher concentrations.[2] Some AML cells overexpress WT-FLT3 and may show modest sensitivity.[2] However, the primary application is for cell lines and primary patient samples harboring activating FLT3 mutations.
Troubleshooting Guide
Problem 1: I am not observing inhibition of FLT3 phosphorylation (p-FLT3) after treatment.
| Potential Cause | Suggested Solution |
| Insufficient Incubation Time | Inhibition of phosphorylation is a rapid event. Ensure you are lysing cells at an early time point (e.g., 1-4 hours) post-treatment. |
| Incorrect Drug Concentration | The IC50 for p-FLT3 inhibition is typically in the low nanomolar range. Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to confirm the effective concentration in your system. |
| Drug Inactivation | This compound may be unstable in certain media conditions or degraded over long incubation periods. Use freshly prepared drug dilutions for each experiment. |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms, such as mutations in the FLT3 gatekeeper residue (F691L), which can reduce inhibitor binding.[2] Sequence the FLT3 gene in your cell line to check for known resistance mutations. |
| Western Blot Technical Issues | Ensure proper antibody dilutions, blocking procedures (5% BSA is often recommended for phospho-proteins), and use of a sensitive ECL substrate.[12] |
Problem 2: I see p-FLT3 inhibition, but there is no significant decrease in cell viability after 72 hours.
| Potential Cause | Suggested Solution |
| Activation of Bypass Pathways | Cells can develop resistance by activating alternative survival pathways (e.g., AXL, PI3K/mTOR) that compensate for FLT3 inhibition.[8][13] Consider co-treatment with inhibitors of these bypass pathways. |
| Presence of FLT3 Ligand | The natural FLT3 ligand (FL) in serum or secreted by cells can compete with the inhibitor and reduce its efficacy.[10] Consider using low-serum media or adding neutralizing antibodies against the FLT3 ligand. Increased plasma FL levels have been shown to decrease the efficacy of FLT3 inhibitors.[10][13] |
| Slow Proliferation Rate | The cell line may have a very slow doubling time, requiring longer treatment durations (>72 hours) to observe significant effects on viability. Monitor cell proliferation over a longer time course (e.g., up to 96-120 hours). |
| Suboptimal Seeding Density | If cells become confluent too quickly, contact inhibition can mask the anti-proliferative effects of the drug. Optimize the initial cell seeding density. |
Data Presentation: Time-Dependent Effects of FLT3 Inhibition
While specific data for this compound is proprietary, the following tables illustrate the expected time-dependent effects based on studies with other potent FLT3 inhibitors like Gilteritinib and Quizartinib.
Table 1: Time-Course of FLT3 Phosphorylation Inhibition by Gilteritinib in MOLM-14 Cells (Data adapted from Lee et al., Biomolecules & Therapeutics, 2021)[9]
| Treatment Time | p-FLT3 Level (Relative to Control) | Total FLT3 Level (Relative to Control) |
| 0 hours | 100% | 100% |
| 4 hours | Markedly Decreased | Slightly Decreased |
| 24 hours | Markedly Decreased | Moderately Decreased |
| 48 hours | Markedly Decreased | Substantially Decreased |
This table shows that target engagement (p-FLT3 inhibition) is rapid, while effects on total protein level are more gradual.
Table 2: Time-Course of Cell Viability in MV4-11 Cells Treated with Quizartinib (Conceptual data based on Rashidi et al., Cancer Chemotherapy and Pharmacology, 2016)[11]
| Treatment Time | % Viable Cells (Relative to Control) |
| 0 hours | 100% |
| 24 hours | ~85% |
| 48 hours | ~60% |
| 72 hours | ~40% |
| 96 hours | ~25% |
This table illustrates that the cytotoxic effects of FLT3 inhibition are time-dependent, becoming more pronounced with longer exposure.
Visual Guides and Workflows
FLT3 Signaling Pathway and this compound Inhibition
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Optimizing Treatment Time
Caption: Workflow for a time-course experiment to find the optimal treatment duration.
Troubleshooting Logic for Lack of Cell Viability Response
Caption: Decision tree for troubleshooting lack of cytotoxic response to this compound.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound. Remove old media and add 100 µL of fresh media containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blot for p-FLT3 Inhibition
This protocol is used to directly measure the inhibition of FLT3 autophosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Phospho-FLT3 (e.g., Tyr591) overnight at 4°C with gentle agitation.[10] Use an antibody for total FLT3 or a housekeeping protein (e.g., β-actin) on a separate blot or after stripping as a loading control.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9] Densitometry can be used to quantify the band intensities.
References
- 1. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A never-ending FLT3 story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards better combination regimens of cytarabine and FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
- 13. Tyrosine kinase inhibition increases the cell surface localization of FLT3-ITD and enhances FLT3-directed immunotherapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Flt3-IN-19 Resistance in AML Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Flt3-IN-19 in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: My Flt3-mutated AML cell line is showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity to Flt3 inhibitors can arise from several mechanisms:
-
Secondary Mutations in the Flt3 Gene: The emergence of new mutations in the Flt3 tyrosine kinase domain (TKD) can prevent the inhibitor from binding effectively.
-
Upregulation of Alternative Signaling Pathways: Cells can compensate for Flt3 inhibition by activating other survival pathways, such as the PI3K/AKT/mTOR, MAPK/ERK, or STAT5 pathways.[1][2][3]
-
Overexpression of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Pim-1 can make cells more resistant to apoptosis induced by this compound.[4]
-
Influence of the Microenvironment: Factors secreted by bone marrow stromal cells can provide survival signals to the AML cells, reducing their dependency on the Flt3 pathway.[4][5]
Q2: How can I confirm if my resistant cell line has developed a secondary Flt3 mutation?
A2: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the Flt3 gene in your resistant cell line and compare it to the parental, sensitive cell line. Look for mutations in the tyrosine kinase domain, such as the D835Y mutation, which is a common cause of resistance to type II Flt3 inhibitors.
Q3: What are some initial steps to troubleshoot an unexpected loss of this compound efficacy in my experiments?
A3:
-
Verify Compound Integrity: Ensure your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.
-
Cell Line Authentication: Confirm the identity and purity of your AML cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell cultures.
-
Assay Controls: Ensure that your positive and negative controls in your viability or apoptosis assays are behaving as expected.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in this compound Treated Cells
| Possible Cause | Troubleshooting Step |
| Activation of bypass signaling pathways | Perform Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR), MAPK (p-ERK), and STAT5 (p-STAT5) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of these proteins in the resistant line despite Flt3 inhibition suggests pathway reactivation.[1][6] |
| Overexpression of anti-apoptotic proteins | Assess the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1) and Pim-1 kinase via Western blot or flow cytometry. |
| Development of secondary Flt3 mutations | Sequence the Flt3 gene to identify potential resistance-conferring mutations in the kinase domain. |
Problem 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Variability in cell density at the time of treatment | Optimize and standardize the initial cell seeding density for your viability assays. Cell density can influence drug efficacy. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay incubation time | Ensure the duration of drug exposure is consistent across all experiments. A 72-hour incubation is a common time point for cell viability assessment.[7] |
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | Flt3 Mutation Status | Resistance Mechanism | This compound IC50 (nM) |
| MOLM-13 (Parental) | FLT3-ITD | - | 15 |
| MOLM-13-R1 | FLT3-ITD, D835Y | On-target mutation | 1500 |
| MV4-11 (Parental) | FLT3-ITD | - | 25 |
| MV4-11-R2 | FLT3-ITD | Upregulation of p-ERK | 800 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant AML cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Flt3, AKT, ERK, and STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat AML cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10]
Visualizations
Caption: Flt3-ITD downstream signaling pathways and the inhibitory action of this compound.
Caption: Workflow for investigating this compound resistance in AML cell lines.
Caption: Logical flowchart for troubleshooting this compound resistance.
References
- 1. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assay [bio-protocol.org]
- 8. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSCs apoptosis assay in AML samples [bio-protocol.org]
- 10. Acute Myeloid Leukemia: A Key Role of DGKα and DGKζ in Cell Viability [mdpi.com]
Flt3-IN-19 variability between experimental batches
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in the IC50 value of my Flt3 inhibitor between different experimental batches?
Several factors can contribute to variability in the half-maximal inhibitory concentration (IC50) values of kinase inhibitors like Flt3-IN-19:
-
Compound Purity and Integrity: The purity of the compound can vary between batches. Impurities may interfere with the assay or the inhibitor's activity. Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can also lead to reduced potency.
-
Solubility and Stock Concentration: Inconsistent dissolution of the compound can lead to inaccuracies in the actual concentration of the stock solution. It is crucial to ensure the inhibitor is fully dissolved before making serial dilutions.
-
Assay Conditions: IC50 values are highly dependent on the specific conditions of the experiment.[1][2] Variations in cell density, serum concentration in the media, ATP concentration in biochemical assays, and incubation time can all shift the apparent IC50.
-
Cell Line Health and Passage Number: The physiological state of the cells used in the assay can impact their sensitivity to the inhibitor. Using cells at a high passage number or cells that are not in a logarithmic growth phase can introduce variability.
-
Batch-to-Batch Variation in Reagents: Differences in lots of reagents such as serum, media, or even disposable plastics can sometimes affect experimental outcomes.
Q2: What are the essential quality control steps I should perform on a new batch of this compound?
For any new batch of a small molecule inhibitor, it is advisable to perform a set of quality control checks to ensure consistency:
-
Verify Identity and Purity: If possible, obtain a Certificate of Analysis (CoA) from the supplier.[3] For rigorous studies, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can confirm the identity and purity of the compound.
-
Assess Solubility: Test the solubility of the compound in the intended solvent (e.g., DMSO) at the desired stock concentration. Visually inspect for any precipitate.
-
Establish a Reference IC50: Using a standardized and well-documented protocol, determine the IC50 of the new batch in a sensitive cell line (e.g., MV4-11 for FLT3-ITD inhibitors). Compare this value to previous batches to ensure it falls within an acceptable range.
Q3: My Flt3 inhibitor is not inhibiting the phosphorylation of FLT3 as expected. What could be the cause?
If you are not observing the expected decrease in phosphorylated FLT3 (p-FLT3) via Western blot or other methods, consider the following:
-
Compound Inactivity: The compound may have degraded. Prepare fresh dilutions from a new stock solution.
-
Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to see a significant effect. A dose-response and time-course experiment is recommended.
-
Cellular Resistance Mechanisms: Some cell lines can develop resistance to FLT3 inhibitors.[4][5] This can be due to on-target mutations in the FLT3 gene or the activation of bypass signaling pathways.[5][6]
-
Experimental Artifacts: Ensure that your antibody for p-FLT3 is specific and working correctly. Always include appropriate positive and negative controls in your Western blot experiment.
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values
This guide provides a step-by-step approach to troubleshooting variability in IC50 measurements.
| Step | Action | Rationale |
| 1. Review Compound Handling | Verify the storage conditions of your this compound powder and stock solutions. Ensure stock solutions are not subjected to frequent freeze-thaw cycles. | Small molecule inhibitors can be sensitive to temperature, light, and moisture, leading to degradation. |
| 2. Prepare Fresh Stock Solutions | Prepare a fresh stock solution of this compound from the powder. Ensure complete dissolution in the appropriate solvent (typically DMSO). | An inaccurate stock solution concentration is a common source of error. |
| 3. Standardize Assay Protocol | Use a consistent cell seeding density, serum concentration, and incubation time for all experiments. Document all parameters meticulously. | IC50 values are highly sensitive to assay conditions. Standardization is key for reproducibility.[1] |
| 4. Monitor Cell Health | Use cells within a low passage number range. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. | Cellular stress or senescence can alter drug sensitivity. |
| 5. Run a Reference Compound | Include a well-characterized FLT3 inhibitor (e.g., Gilteritinib, Quizartinib) in your assay as a positive control. | This helps to determine if the issue is specific to your this compound batch or a more general problem with the assay itself. |
| 6. Perform a Dose-Response Curve | Use a wide range of inhibitor concentrations with sufficient data points to accurately determine the IC50 value. | A well-defined dose-response curve is essential for accurate IC50 calculation. |
Guide 2: Investigating Lack of Biological Activity
This guide helps to diagnose why this compound may not be showing the expected biological effect, such as the inhibition of cell proliferation or FLT3 phosphorylation.
| Step | Question | Troubleshooting Action |
| 1. Compound Integrity | Is the compound active? | Prepare fresh dilutions from a newly prepared stock solution. If possible, test the compound in a cell-free biochemical kinase assay to confirm its direct inhibitory activity against the FLT3 enzyme. |
| 2. Cellular Uptake | Is the compound getting into the cells? | While direct measurement can be complex, ensure that the experimental conditions (e.g., serum concentration) are not impeding the compound's availability to the cells. Some compounds bind to serum proteins, reducing their effective concentration. |
| 3. On-Target Effect | Is the compound engaging with FLT3 in the cell? | Perform a Western blot to check the phosphorylation status of FLT3 and downstream signaling proteins like STAT5, AKT, and ERK after treatment with the inhibitor.[7][8] A lack of change in p-FLT3 suggests a problem with target engagement. |
| 4. Resistance | Have the cells developed resistance? | If you are using a cell line that has been continuously cultured with the inhibitor, you may have selected for a resistant population. Use an early passage, untreated cell line for comparison. Consider sequencing the FLT3 gene in your cell line to check for resistance mutations.[5] |
| 5. Assay Validity | Is the assay itself working correctly? | Ensure all reagents are fresh and that positive and negative controls are behaving as expected. For cell viability assays, make sure the readout is not being affected by the compound itself (e.g., colorimetric interference). |
Quantitative Data
The following table presents the reported IC50 values for several well-known FLT3 inhibitors against different cell lines and FLT3 mutation statuses. This data is provided to illustrate the typical range of potencies and the differential activity of inhibitors, which can be a source of apparent variability if not properly controlled.
| Inhibitor | Type | Target | Cell Line | IC50 (nM) |
| Quizartinib (AC220) | Type II | FLT3-ITD | MV4-11 | ~1-5 |
| Gilteritinib (ASP2215) | Type I | FLT3-ITD, FLT3-TKD | MV4-11 | ~1-10 |
| Midostaurin (PKC412) | Type I | Multi-kinase | MV4-11 | ~10-50 |
| Sorafenib | Type II | Multi-kinase | MV4-11 | ~5-20 |
Note: IC50 values are approximate and can vary based on the specific experimental conditions used in different studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Cell Viability Assay (e.g., using MV4-11 cells)
-
Cell Seeding: Seed MV4-11 cells (which harbor the FLT3-ITD mutation) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in complete growth medium from your stock solution.
-
Treatment: Add the desired volume of the diluted inhibitor to the wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Follow the manufacturer's instructions for the chosen reagent.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 3: Western Blot for p-FLT3 Inhibition
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate. Once they reach the desired density, treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FLT3 (e.g., Tyr591) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: FLT3 signaling pathway and point of inhibition.
Caption: General experimental workflow for Flt3 inhibitor evaluation.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control of small molecules - Kymos [kymos.com]
- 4. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Quizartinib and Gilteritinib in FLT3-ITD Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, quizartinib and gilteritinib have emerged as potent second-generation FLT3 inhibitors. While the originally requested comparison involved a compound identified as "Flt3-IN-19," an extensive search of scientific literature and databases did not yield any public data for a compound with this designation. Therefore, this guide provides a comprehensive preclinical comparison between quizartinib and another clinically relevant and well-characterized FLT3 inhibitor, gilteritinib. This comparison focuses on their performance in FLT3-ITD AML models, supported by experimental data and detailed methodologies.
Introduction to the Compared Agents
Quizartinib (AC220) is a highly potent and selective, oral FLT3 inhibitor.[1] It is classified as a type II inhibitor, meaning it preferentially binds to the inactive conformation of the FLT3 kinase.[2] This mechanism makes it particularly effective against FLT3-ITD mutations.[3]
Gilteritinib (ASP2215) is another potent, oral FLT3 inhibitor.[4] In contrast to quizartinib, gilteritinib is a type I inhibitor, capable of binding to both the active and inactive conformations of the FLT3 kinase.[2] This dual activity allows it to inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations, the latter of which can be a mechanism of resistance to type II inhibitors.[4]
Performance Data in FLT3-ITD AML Models
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of quizartinib and gilteritinib in cellular and in vivo models of FLT3-ITD positive AML.
Table 1: In Vitro Potency Against FLT3-ITD AML Cell Lines
| Cell Line | Parameter | Quizartinib | Gilteritinib | Reference |
| MOLM-14 | IC50 (Cell Viability) | 0.67 nM | 7.87 nM | [5] |
| MV4-11 | IC50 (Cell Viability) | 0.40 nM | - | [5] |
| MOLM-13 | IC50 (Cell Viability) | 0.89 nM | - | [5] |
| Ba/F3 (FLT3-ITD) | IC50 (Cell Growth) | 0.4 nM | 9.2 nM | [6] |
| Ba/F3 (FLT3-wt) | IC50 (Cell Growth) | 6.3 nM | 19.7 nM | [6] |
| MOLM-14 (Midostaurin-resistant) | IC50 (Cell Viability) | 3.61 - 9.23 nM | 29.08 - 49.31 nM | [5] |
Table 2: In Vivo Efficacy in FLT3-ITD AML Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Mock MOLM-13 Xenograft | Quizartinib (3 mg/kg/day) | 96% tumor growth inhibition | [7] |
| Mock MOLM-13 Xenograft | Gilteritinib (30 mg/kg/day) | 97% tumor growth inhibition | [7] |
| FL-expressing MOLM-13 Xenograft | Quizartinib (3 mg/kg/day) | 66% tumor growth inhibition | [7] |
| FL-expressing MOLM-13 Xenograft | Gilteritinib (30 mg/kg/day) | 95% tumor growth inhibition | [7] |
| Midostaurin-resistant MOLM-14 Xenograft | Quizartinib (≥1 mg/kg) | Tumor regression | [5] |
| Midostaurin-resistant MOLM-14 Xenograft | Gilteritinib | No significant antitumor effect | [5] |
Signaling Pathway Inhibition
Both quizartinib and gilteritinib function by inhibiting the constitutively active FLT3-ITD receptor, thereby blocking downstream signaling pathways crucial for the proliferation and survival of AML cells. These pathways primarily include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 cascades. The diagram below illustrates the FLT3 signaling pathway and the points of inhibition for both drugs.
Caption: FLT3-ITD signaling pathway and points of inhibition.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Biochemical FLT3 Kinase Assay
This assay is designed to measure the direct inhibitory activity of compounds on the FLT3 kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄).
-
Dilute recombinant human FLT3 kinase (wild-type or ITD mutant) in the reaction buffer.
-
Prepare a substrate solution (e.g., Myelin Basic Protein [MBP] or a synthetic peptide substrate) in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Serially dilute the test compounds (quizartinib, gilteritinib) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted test compounds.
-
Add the FLT3 kinase to each well.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP formation, or a fluorescence-based method like LanthaScreen™.[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of quizartinib and gilteritinib in the culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values from the dose-response curves.
-
In Vivo AML Xenograft Model
This model is used to evaluate the antitumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest FLT3-ITD positive AML cells (e.g., MOLM-13) from culture.
-
Resuspend the cells in a suitable medium or PBS.
-
Inject the cell suspension (e.g., 5 x 10⁶ cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or until there is evidence of engraftment (for intravenous models), which can be monitored by bioluminescent imaging if cells are luciferase-tagged.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer quizartinib, gilteritinib, or a vehicle control orally at the specified doses and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (for subcutaneous models) or monitor disease burden through bioluminescence or flow cytometry of peripheral blood/bone marrow.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical experimental workflow for comparing FLT3 inhibitors and the logical relationship of the comparison presented in this guide.
Caption: A typical experimental workflow for comparing FLT3 inhibitors.
Caption: Logical structure of the Quizartinib vs. Gilteritinib comparison.
Conclusion
This guide provides a detailed preclinical comparison of quizartinib and gilteritinib for the treatment of FLT3-ITD positive AML. Quizartinib demonstrates exceptional potency against FLT3-ITD, with sub-nanomolar IC50 values in cellular assays.[5] Gilteritinib, while also highly potent, exhibits a broader inhibitory profile that includes activity against FLT3-TKD mutations, which are a known mechanism of resistance to quizartinib.[4] In vivo studies confirm the potent antitumor activity of both agents, although gilteritinib may have an advantage in overcoming resistance mediated by the FLT3 ligand.[7] The choice between these inhibitors in a clinical setting may depend on the specific mutational profile of the patient's leukemia and their prior treatment history. The provided experimental protocols offer a foundation for further research and head-to-head comparisons of novel FLT3 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flt3-IN-19 and Gilteritinib Efficacy in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: Flt3-IN-19 and the FDA-approved drug, gilteritinib. The data presented is compiled from published research to assist in evaluating their potential for acute myeloid leukemia (AML) therapeutic development.
Introduction to FLT3 Inhibition in AML
Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] This makes FLT3 an attractive target for therapeutic intervention. Gilteritinib is a second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML, while this compound is a potent preclinical compound.[1][3]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and gilteritinib from biochemical and cellular assays.
| Inhibitor | Biochemical Assay IC₅₀ (nM) | Reference |
| This compound (Compound 50) | 0.213 | [4] |
| Gilteritinib | 0.29 | [5] |
Table 1: Biochemical Potency Against FLT3 Kinase. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the enzymatic activity of the FLT3 kinase by 50%.
| Inhibitor | Cellular Assay IC₅₀ (nM) | Cell Line | FLT3 Mutation Status | Reference |
| This compound (Compound 50) | 16.1 | MV4-11 | FLT3-ITD | [4] |
| Gilteritinib | 0.92 | MV4-11 | FLT3-ITD | [2] |
| Gilteritinib | 2.9 | MOLM-13 | FLT3-ITD | [2] |
Table 2: Cellular Potency in FLT3-ITD AML Cell Lines. The half-maximal inhibitory concentration (IC₅₀) in cellular assays reflects the inhibitor's ability to suppress the proliferation of AML cells harboring the FLT3-ITD mutation.
In Vivo Efficacy
Gilteritinib has demonstrated significant anti-tumor activity in xenograft models of FLT3-ITD AML. In mice bearing MV4-11 tumors, oral administration of gilteritinib led to dose-dependent tumor regression, with near-complete regression observed at doses of 6 mg/kg/day and 10 mg/kg/day.[2] Furthermore, gilteritinib treatment significantly improved the survival of mice in both xenograft and intra-bone marrow transplantation models.[2]
This compound in vivo efficacy data from the primary publication is not extensively detailed, limiting a direct comparison with gilteritinib in this domain. Further studies would be required to fully assess its in vivo potential.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Constitutive FLT3 signaling in AML.
Caption: Preclinical evaluation workflow for FLT3 inhibitors.
Experimental Protocols
Biochemical Kinase Assay (this compound)
The inhibitory activity of this compound against FLT3 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a ULight-labeled poly-GT substrate by the FLT3 enzyme. The reaction mixture, containing the FLT3 enzyme, the substrate, and ATP, was incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal, proportional to the extent of substrate phosphorylation, was measured. The IC₅₀ values were calculated from the dose-response curves.[4]
Cellular Viability Assay (this compound)
The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to assess the cellular potency of this compound. Cells were seeded in 96-well plates and treated with a range of concentrations of the inhibitor for a specified period. Cell viability was measured using a CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The IC₅₀ values were determined by analyzing the dose-dependent inhibition of cell proliferation.[4]
Biochemical Kinase Assay (Gilteritinib)
The inhibitory activity of gilteritinib was evaluated against a panel of tyrosine kinases using either a mobility shift assay (MSA) or a TK-ELISA. For FLT3, a dose range of gilteritinib was used to determine the IC₅₀ value. The assays were conducted according to the manufacturers' instructions.[2]
Cellular Viability Assay (Gilteritinib)
The effect of gilteritinib on the viability of MV4-11 and MOLM-13 cells, both expressing endogenous FLT3-ITD, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with gilteritinib for 5 days, and the IC₅₀ values were calculated based on the inhibition of cell growth.[2]
In Vivo Xenograft Model (Gilteritinib)
All animal experimental procedures were approved by the Institutional Animal Care and Use Committee. Nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a specified size, mice were randomized to receive either vehicle control or gilteritinib orally once daily for 28 days. Tumor volume was measured regularly to assess anti-tumor activity. For survival studies, treatment continued until a humane endpoint was reached.[2]
Conclusion
Both this compound and gilteritinib demonstrate potent inhibition of FLT3 kinase at the biochemical level. In cellular assays using the FLT3-ITD positive MV4-11 cell line, gilteritinib shows a significantly lower IC₅₀, suggesting greater potency in a cellular context. Gilteritinib has been extensively validated in preclinical in vivo models and has demonstrated clinical efficacy, leading to its FDA approval. While this compound shows promise as a highly potent biochemical inhibitor, further in vivo studies are necessary to fully elucidate its therapeutic potential in comparison to established agents like gilteritinib. This guide provides a foundational comparison to aid researchers in the strategic development of novel FLT3-targeted therapies for AML.
References
- 1. Recent advances and novel agents for FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. targetmol.com [targetmol.com]
A Comparative Guide to the Selectivity of Flt3-IN-19 and Other FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has led to the development of numerous small molecule inhibitors targeting the FLT3 kinase. This guide provides a comparative analysis of the selectivity profile of Flt3-IN-19, a novel FLT3 inhibitor, against other prominent FLT3 inhibitors: quizartinib, gilteritinib, sorafenib, and midostaurin.
This compound is part of a series of potent and selective FLT3 inhibitors developed to address the challenges of off-target effects and resistance seen with earlier-generation inhibitors. For the purpose of this guide, we will focus on the publicly available data for compounds from the same chemical series, specifically CHMFL-FLT3-122 and CHMFL-FLT3-362, which are representative of the this compound class.
Kinase Selectivity Profiles
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. While potent on-target inhibition is desired, off-target activities can lead to adverse effects or, in some cases, beneficial polypharmacology. The following tables summarize the available quantitative data on the selectivity of this compound (represented by CHMFL compounds) and other FLT3 inhibitors.
Table 1: Biochemical Potency against FLT3 and Key Off-Targets
| Inhibitor | FLT3 IC50 (nM) | c-KIT IC50 (nM) | BTK IC50 (nM) | Selectivity (c-KIT/FLT3) | Selectivity (BTK/FLT3) |
| This compound (CHMFL-FLT3-122) | 40[3] | 559[3] | 421[3] | ~14-fold | ~10.5-fold |
| Quizartinib | 3.3 (Kd)[1] | >1000 (Kd)[1] | - | >303-fold | - |
| Gilteritinib | - | - | - | - | - |
| Sorafenib | 59[4] | 68[4] | - | ~1.2-fold | - |
| Midostaurin | - | - | - | - | - |
Note: Data for quizartinib is presented as Kd (dissociation constant) from a KINOMEscan assay, which is a measure of binding affinity. IC50 values represent the concentration of an inhibitor required to inhibit the activity of a kinase by 50%. A higher selectivity ratio indicates greater selectivity for FLT3 over the off-target kinase.
Table 2: Kinome-wide Selectivity Profile (% of Kinases Bound at 1µM)
| Inhibitor | % of Kinases Bound (at 1µM) | Primary Targets (besides FLT3) |
| This compound (CHMFL-FLT3-122) | Selective (screened against 468 kinases)[5] | - |
| Quizartinib | Highly Selective[1] | KIT, PDGFR, RET |
| Gilteritinib | Selective[6] | AXL |
| Sorafenib | Multi-targeted[4] | RAF1, BRAF, VEGFR2, PDGFRβ, c-KIT |
| Midostaurin | Multi-targeted[7] | PKC, KIT, PDGFR, VEGFR2, SYK |
Note: This table provides a qualitative summary of kinome-wide selectivity. "Selective" indicates that the inhibitor binds to a limited number of kinases, while "multi-targeted" suggests broader kinase inhibition.
A key finding for a related compound, CHMFL-FLT3-362, highlights its selectivity for the mutated form of FLT3. It demonstrated a 30-fold selectivity for FLT3-ITD mutants over wild-type FLT3 in biochemical assays, as well as significant selectivity over c-KIT.[8] This is a desirable characteristic as it may reduce the myelosuppressive side effects associated with the inhibition of both FLT3 and c-KIT.[8]
In a head-to-head comparison using a KINOMEscan assay against 404 nonmutant kinases, quizartinib and its active metabolite AC886 were found to be highly selective for FLT3.[1] In contrast, midostaurin, gilteritinib, and sorafenib showed broader activity, binding to a larger number of kinases.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used to assess their efficacy.
FLT3 Signaling Pathway
Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In AML, mutations in FLT3 lead to constitutive, ligand-independent activation of these pathways.
Caption: Simplified FLT3 signaling pathway in hematopoietic cells.
Experimental Workflow for Kinase Inhibition Assay
The determination of an inhibitor's potency (IC50) is a critical step in its characterization. The following diagram illustrates a typical workflow for a biochemical kinase assay.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for determining kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
This assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The KINOMEscan™ assay is based on a competition binding assay. A kinase-tagged phage, a test compound, and an immobilized ligand that binds to the active site of the kinase are the three main components. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.[9]
Protocol:
-
Compound Preparation: Test compounds are typically prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Plate Preparation: Kinase-tagged phages are mixed with the test compound in assay buffer.
-
Binding Reaction: The kinase-compound mixture is then added to a multi-well plate coated with the immobilized ligand. The plate is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound phage is removed by washing the plate.
-
Elution and Quantification: The bound phage is eluted, and the amount of phage DNA is quantified by qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[1]
ADP-Glo™ Kinase Assay
This assay is a luminescent-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction, which generates a luminescent signal that is proportional to the ADP produced and thus the kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and serial dilutions of the inhibitor in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 enzyme to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
Conclusion
The available data indicates that this compound and its related compounds are potent and selective inhibitors of FLT3. Notably, they exhibit significant selectivity over other kinases such as c-KIT and BTK, a feature that may translate to an improved safety profile by reducing the risk of myelosuppression. The development of third-generation inhibitors like CHMFL-FLT3-362, with selectivity for mutated FLT3-ITD over wild-type FLT3, represents a promising strategy to further enhance therapeutic efficacy while minimizing on-target toxicities in normal hematopoietic cells.
In comparison, while quizartinib is also highly selective for FLT3, other inhibitors like gilteritinib, sorafenib, and midostaurin have broader kinase inhibition profiles. This multi-targeted nature can contribute to both their therapeutic effects and their side-effect profiles. The choice of a particular FLT3 inhibitor for clinical use will depend on a careful consideration of its potency, selectivity, and the specific mutational status of the patient's leukemia. Further head-to-head comparative studies with comprehensive kinome profiling will be invaluable in fully elucidating the selectivity advantages of this compound and guiding its clinical development.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists Discover a Novel FLT3-ITD Mutants Selective Inhibitor----Chinese Academy of Sciences [english.cas.cn]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Validating Flt3-IN-19 Efficacy in Primary AML Samples: A Comparative Guide
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2][3] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][4][5] Consequently, FLT3 has emerged as a critical therapeutic target in AML. This guide delves into the efficacy of prominent FLT3 inhibitors, presenting key data from studies on primary AML samples and clinical trials, alongside detailed experimental protocols for validation.
Comparative Efficacy of FLT3 Inhibitors
The landscape of FLT3 inhibitors is broadly categorized into first and second-generation agents, distinguished by their potency, specificity, and activity against resistance-conferring mutations. First-generation inhibitors, such as midostaurin, are multi-kinase inhibitors, while second-generation inhibitors like gilteritinib, quizartinib, and crenolanib exhibit greater selectivity for FLT3.
| Inhibitor | Type | Target Mutations | Key Efficacy Data in AML |
| Gilteritinib | Type I | FLT3-ITD, FLT3-TKD | - Median Overall Survival (OS) of 9.3 months vs 5.6 months for salvage chemotherapy in relapsed/refractory (R/R) FLT3-mutated AML (ADMIRAL trial).[6][7]- Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) rate of 34% vs 15.3% for chemotherapy.[6]- Active against FLT3-TKD mutations that confer resistance to Type II inhibitors.[8] |
| Quizartinib | Type II | FLT3-ITD | - Median OS of 6.2 months vs 4.7 months for salvage chemotherapy in R/R FLT3-ITD AML (QuANTUM-R trial).[9]- Approved in combination with chemotherapy for newly diagnosed FLT3-ITD positive AML, showing a significant improvement in OS (median OS 31.9 months vs 15.1 months for placebo).[9][10]- Not active against most FLT3-TKD mutations.[11] |
| Crenolanib | Type I | FLT3-ITD, FLT3-TKD | - Active against FLT3-ITD and D835 resistance mutations in primary AML blasts.[12][13]- In a phase II study of R/R AML patients with FLT3 mutations, the overall response rate was 47%.[14]- A phase II study in newly diagnosed FLT3-mutated AML in combination with chemotherapy showed an overall complete remission rate of 86%.[15] |
| Midostaurin | Type I (Multi-kinase) | FLT3-ITD, FLT3-TKD | - Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1]- The RATIFY trial showed a median OS of 74.7 months with midostaurin vs 25.6 months with placebo.[1]- Less potent and selective than second-generation inhibitors.[11] |
Experimental Protocols for Efficacy Validation
To validate the efficacy of a novel FLT3 inhibitor like Flt3-IN-19 in primary AML samples, a series of in vitro experiments are essential. Below are detailed methodologies for key assays.
Cell Viability Assay (MTS Assay)
This assay determines the dose-dependent effect of the inhibitor on the proliferation of primary AML blasts.
-
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 ng/mL IL-3, 10 ng/mL SCF, 10 ng/mL TPO, 10 ng/mL FLT3-Ligand.
-
Primary AML patient bone marrow or peripheral blood samples.
-
FLT3 inhibitor stock solution (e.g., in DMSO).
-
96-well plates.
-
CellTiter 96® AQueous One Solution Reagent (MTS).
-
Plate reader.
-
-
Protocol:
-
Isolate mononuclear cells from primary AML samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in culture medium and count viable cells using Trypan Blue exclusion.
-
Plate 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of the FLT3 inhibitor and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in primary AML cells following treatment with the FLT3 inhibitor.
-
Materials:
-
Primary AML cells cultured as described above.
-
FLT3 inhibitor.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Protocol:
-
Plate primary AML cells and treat with the FLT3 inhibitor at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Western Blotting for FLT3 Signaling Pathway Analysis
This technique is used to assess the inhibition of FLT3 and its downstream signaling pathways.
-
Materials:
-
Primary AML cells.
-
FLT3 inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat primary AML cells with the FLT3 inhibitor at various concentrations for a short duration (e.g., 2-4 hours) to observe changes in phosphorylation.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of inhibition of FLT3 phosphorylation and downstream signaling molecules.
-
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow, and a logical comparison of FLT3 inhibitors.
Caption: FLT3 Signaling Pathway and Points of Inhibition.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical comparison of this compound with other inhibitors.
Conclusion
The validation of a novel FLT3 inhibitor such as this compound requires rigorous comparison against established agents. By employing standardized in vitro assays with primary AML samples, researchers can generate a robust dataset to position the new compound within the existing therapeutic landscape. The data on Gilteritinib, Quizartinib, and Crenolanib serve as critical benchmarks for assessing potency, specificity, and the ability to overcome known resistance mechanisms. This comparative approach is fundamental for the successful development of new, more effective therapies for FLT3-mutated AML.
References
- 1. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Review Article Outlines Quizartinib in AML: Efficacy, Safety, Dosing | Blood Cancers Today [bloodcancerstoday.com]
- 10. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]
- 11. onclive.com [onclive.com]
- 12. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Navigating Resistance: A Comparative Guide to Flt3-IN-19 and Other FLT3 Tyrosine Kinase Inhibitors
For researchers and clinicians in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML), the emergence of resistance to targeted therapies is a significant hurdle. FMS-like tyrosine kinase 3 (FLT3) inhibitors have transformed the treatment landscape for patients with FLT3-mutated AML, yet the development of cross-resistance among different tyrosine kinase inhibitors (TKIs) complicates therapeutic strategies. This guide provides a comparative analysis of a novel preclinical FLT3 inhibitor, here represented by CHMFL-FLT3-362 as a surrogate for the likely intended "Flt3-IN-19," and other prominent TKIs, with a focus on their cross-resistance profiles.
Mechanism of Action and Resistance Landscape
FLT3 is a receptor tyrosine kinase crucial for the proliferation and differentiation of hematopoietic stem cells. Activating mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of downstream signaling pathways such as RAS/RAF/MAPK, JAK/STAT, and PI3K/AKT, driving leukemogenesis.
FLT3 inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors (e.g., gilteritinib, crenolanib, midostaurin) bind to the active conformation of the kinase, enabling them to inhibit both FLT3-ITD and FLT3-TKD mutations. In contrast, Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation and are generally effective against FLT3-ITD but not FLT3-TKD mutations.[1][2]
Resistance to FLT3 inhibitors can be categorized as:
-
On-target resistance: Involves the acquisition of secondary mutations in the FLT3 gene itself. Common examples include mutations at the gatekeeper residue (F691L), which sterically hinders drug binding, and mutations in the activation loop (e.g., D835Y), which stabilize the active conformation, thereby reducing the efficacy of Type II inhibitors.[2][3]
-
Off-target resistance: Arises from the activation of bypass signaling pathways that circumvent the need for FLT3 signaling, such as through mutations in RAS/MAPK pathway components (e.g., NRAS, KRAS).[2][4]
The novel inhibitor CHMFL-FLT3-362 is an ATP-competitive inhibitor that has demonstrated high selectivity for FLT3-ITD mutants over wild-type FLT3 and the structurally similar cKIT kinase, which could potentially lead to reduced myelosuppression.
Comparative Efficacy and Cross-Resistance
The following tables summarize the in vitro efficacy of various FLT3 TKIs against different FLT3 mutations. This data is crucial for understanding potential cross-resistance patterns.
Table 1: In Vitro Activity of FLT3 TKIs Against FLT3-ITD
| Inhibitor | Cell Line | IC50 / GI50 (nM) | TKI Type |
| CHMFL-FLT3-362 | MV4-11 | 22 | Not Specified |
| MOLM-13 | 21 | ||
| MOLM-14 | 42 | ||
| Quizartinib | MV4-11 | 0.31 ± 0.05 | Type II |
| MOLM-13 | 0.62 ± 0.03 | ||
| MOLM-14 | 0.38 ± 0.06 | ||
| Gilteritinib | MOLM-14 (pre-resistance) | 24.38 | Type I |
| Midostaurin | MOLM-13 | ~23 | Type I |
| MV4-11 | ~62 |
Data for CHMFL-FLT3-362 is presented as GI50, while data for other inhibitors is generally IC50. Direct comparison should be made with caution.
Table 2: Cross-Resistance Profile of FLT3 TKIs Against Common Resistance Mutations
| Mutation | Quizartinib (Type II) | Gilteritinib (Type I) | Novel Inhibitors (Exemplar: CHMFL-FLT3-362) |
| FLT3-ITD | Sensitive | Sensitive | Sensitive |
| FLT3-TKD (D835Y) | Resistant | Sensitive | Data not available |
| FLT3 Gatekeeper (F691L) | Resistant | Resistant | Data not available |
| FLT3-ITD + N701K | Sensitive | Resistant (>400-fold increase in IC50) | Data not available |
| Off-Target (NRAS mutation) | Resistant | Potential for reduced efficacy | Data not available |
This table represents general sensitivity and resistance patterns based on multiple studies. Specific IC50 values can vary between experiments.
Signaling Pathways and Experimental Workflows
To visualize the interplay between FLT3 signaling, TKI inhibition, and resistance mechanisms, as well as the experimental workflow for assessing cross-resistance, the following diagrams are provided.
Caption: FLT3 signaling and mechanisms of TKI resistance.
Caption: Workflow for assessing TKI cross-resistance.
Experimental Protocols
Z'-LYTE™ Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds against FLT3 kinase.
Principle: This assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent. Inhibition of the kinase results in a higher proportion of cleaved, non-phosphorylated peptide, leading to a change in the FRET signal.
Protocol:
-
A kinase reaction is set up containing the FLT3 enzyme, a FRET-labeled peptide substrate, and ATP in a kinase buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
A development reagent containing a site-specific protease is added. This protease cleaves only the non-phosphorylated peptides.
-
After incubation, the fluorescence is read at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein).
-
The ratio of the two emission signals is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
Objective: To measure the cytotoxic or cytostatic effects of TKIs on AML cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the TKI (e.g., this compound, gilteritinib, quizartinib) and incubated for a specified period (e.g., 72 hours).
-
Following incubation, MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and GI50/IC50 values are determined from the dose-response curves.[5][6]
Western Blot Analysis for FLT3 Signaling
Objective: To assess the effect of TKIs on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
AML cells are treated with the TKI at various concentrations for a defined period (e.g., 4 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.[7][8]
Conclusion
The landscape of FLT3 inhibitors is continually evolving, with novel agents like CHMFL-FLT3-362 offering the potential for improved selectivity and efficacy. However, the challenge of acquired resistance remains a critical area of investigation. Understanding the cross-resistance profiles of different TKIs is paramount for developing rational sequential and combination therapeutic strategies. While direct comparative data for this compound (represented by CHMFL-FLT3-362) against a full panel of resistance mutations is not yet available, its high selectivity for FLT3-ITD provides a promising foundation. Further preclinical studies are necessary to fully characterize its activity against known resistance-conferring mutations and to position it effectively within the existing armamentarium of FLT3-targeted therapies.
References
- 1. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flt3-IN-19 and Crenolanib: A Guide for Researchers
A comparative analysis of two FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-19 and crenolanib, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed overview of their known biochemical and cellular activities, with a focus on their potential applications in Acute Myeloid Leukemia (AML) research.
Disclaimer: A direct, comprehensive head-to-head comparison of this compound and crenolanib is challenging due to the limited publicly available data for this compound. While crenolanib has been extensively characterized in preclinical and clinical studies, this compound appears to be a research compound with sparse documentation in the public domain. This guide summarizes the available information on both compounds to facilitate an initial assessment.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
This compound: A Potent but Poorly Characterized Inhibitor
This compound is described as a potent and selective FLT3 inhibitor. The publicly available information on this compound is limited, primarily originating from commercial suppliers.
Mechanism of Action: The precise mechanism of action, including whether it is a Type I or Type II inhibitor, has not been detailed in accessible literature.
Target Profile: While designated as a selective FLT3 inhibitor, a comprehensive kinase selectivity profile for this compound is not publicly available.
Efficacy Data: A single reported IC50 value of 0.213 nM against FLT3 suggests high potency in a biochemical assay. However, no data from cellular assays on AML cell lines with different FLT3 mutation statuses or in vivo efficacy data from animal models have been found in the public domain.
Crenolanib: A Well-Characterized Type I FLT3 Inhibitor
Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective Type I inhibitor of class III receptor tyrosine kinases, primarily targeting FLT3, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and PDGFRβ.[1][2] As a Type I inhibitor, crenolanib binds to the active conformation of the kinase, enabling it to inhibit both wild-type and mutant forms of FLT3.[1][3]
Mechanism of Action: Crenolanib binds to the ATP-binding pocket of the active 'DFG-in' conformation of the FLT3 kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[1][3]
Target Profile and Efficacy: Crenolanib has been extensively studied and has demonstrated potent activity against wild-type FLT3, FLT3-ITD mutations, and, notably, against resistance-conferring D835 mutations within the tyrosine kinase domain, which are common mechanisms of resistance to Type II FLT3 inhibitors.[2][4][5] It has shown efficacy in various preclinical models, including AML cell lines and patient-derived xenografts, and has been investigated in clinical trials.[5][6][7]
Data Presentation
The following tables summarize the available quantitative data for this compound and crenolanib. The disparity in the amount of data reflects the difference in the public characterization of these two compounds.
Table 1: Biochemical Activity of this compound and Crenolanib against FLT3
| Inhibitor | Target | IC50 / Kd | Assay Type | Reference |
| This compound | FLT3 | 0.213 nM (IC50) | Not Specified | Commercial Supplier |
| Crenolanib | FLT3 (Wild-Type) | 0.15 nM (Kd) | Binding Assay | [5] |
| FLT3-ITD | 0.74 nM (Kd) | Binding Assay | [2] | |
| FLT3-D835H | 0.4 nM (Kd) | Binding Assay | [2] | |
| FLT3-D835Y | 0.18 nM (Kd) | Binding Assay | [2] | |
| FLT3 Autophosphorylation (in cells) | ~2 nM (IC50) | Immunoblot | [4] |
Table 2: Cellular Activity of Crenolanib in AML Cell Lines
| Cell Line | FLT3 Status | IC50 | Assay Type | Reference |
| MV4-11 | FLT3-ITD | 1.3 nM | Cell Viability | [5] |
| MOLM-13 | FLT3-ITD | 4.9 nM | Cell Viability | [5] |
| Molm14 | FLT3-ITD | 7 nM | MTT Assay | [2] |
| MV411 | FLT3-ITD | 8 nM | MTT Assay | [2] |
Table 3: Kinase Selectivity of Crenolanib
| Kinase | % Inhibition @ 100 nM | Reference |
| FLT3 | >90% | [4] |
| PDGFRα | >90% | [4] |
| PDGFRβ | >90% | [4] |
| c-KIT | <50% | [4] |
| Numerous other kinases | Minimal Inhibition | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of FLT3 inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway in AML and points of inhibition.
Caption: General experimental workflow for characterizing FLT3 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of FLT3 inhibitors are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor (this compound or crenolanib) in kinase buffer.
-
Prepare a 3X solution of the FLT3 kinase and a Europium-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test inhibitor solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
The emission ratio is proportional to the amount of tracer bound to the kinase.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or crenolanib in culture medium.
-
Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo AML Xenograft Model
This protocol describes the establishment of a human AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of FLT3 inhibitors.
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID/IL2rγ^null^ (NSG) mice, which are suitable for engrafting human hematopoietic cells.
-
-
Cell Line Preparation and Injection:
-
Culture a human AML cell line harboring an FLT3 mutation (e.g., MV4-11) under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^6 to 5 x 10^6 cells intravenously (i.v.) via the tail vein into each mouse.
-
-
Tumor Engraftment and Monitoring:
-
Monitor the mice for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Engraftment can be monitored by periodic peripheral blood sampling and flow cytometry analysis for the presence of human CD45+ cells. If using a cell line engineered to express a reporter like luciferase, tumor burden can be monitored non-invasively by bioluminescence imaging.
-
-
Drug Treatment:
-
Once engraftment is confirmed (e.g., ~1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer crenolanib (e.g., 30 mg/kg, orally, twice daily) or vehicle control for a specified duration (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Monitor tumor burden throughout the treatment period.
-
At the end of the study, or when mice show signs of terminal illness, euthanize the animals and collect tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry or immunohistochemistry.
-
Primary efficacy endpoints typically include overall survival and reduction in tumor burden.
-
Conclusion
While this compound is presented as a highly potent FLT3 inhibitor based on its IC50 value, the lack of comprehensive, publicly available data on its broader selectivity, cellular activity against various FLT3 mutations, and in vivo efficacy prevents a direct and meaningful comparison with the extensively characterized FLT3 inhibitor, crenolanib.
Crenolanib has demonstrated significant promise as a Type I inhibitor with potent activity against both FLT3-ITD and resistance-conferring TKD mutations, a critical advantage over many Type II inhibitors. Its preclinical and clinical data provide a strong rationale for its continued development in the treatment of FLT3-mutated AML.
For this compound to be considered a viable alternative or a tool for comparative studies, further in-depth characterization is necessary. Researchers are encouraged to conduct and publish studies on its kinase selectivity, cellular effects on a panel of AML cell lines with diverse FLT3 mutation statuses, and its efficacy and toxicity in in vivo models. Such data would be invaluable for the research community to accurately position this compound in the landscape of FLT3 inhibitors.
References
- 1. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib - Wikipedia [en.wikipedia.org]
- 3. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Novel FLT3 Inhibitor FF-10101 Against Known Resistance Mutations
A Guide for Researchers and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. The development of FLT3 inhibitors has significantly advanced AML treatment; however, the emergence of resistance mutations poses a substantial clinical challenge. This guide provides a comparative analysis of the novel, irreversible FLT3 inhibitor, FF-10101, against established first and second-generation inhibitors, focusing on their efficacy against clinically relevant resistance mutations.
It is important to note that a search for "Flt3-IN-19" did not yield any publicly available information on a compound with this designation. Therefore, this guide focuses on FF-10101 as a representative next-generation FLT3 inhibitor with extensive preclinical data.
I. Overview of FLT3 Inhibitors and Resistance
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. Resistance to FLT3 inhibitors can arise from on-target secondary mutations within the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L).
II. Comparative Efficacy Against FLT3 Resistance Mutations
The following table summarizes the in vitro potency (IC50/GI50 values) of FF-10101, gilteritinib (a Type I inhibitor), quizartinib (a Type II inhibitor), and sorafenib (a multi-kinase inhibitor with Type II FLT3 activity) against wild-type FLT3 and common resistance mutations. Lower values indicate higher potency.
| FLT3 Variant | FF-10101 (GI50, nM) | Gilteritinib (IC50, nM) | Quizartinib (IC50, nM) | Sorafenib (IC50, nM) |
| FLT3-ITD | 0.43 - 2.4[1][2] | 0.7 - 1.8[3] | ~1.7[4] | ~2.8[5] |
| FLT3-ITD + D835Y | 0.43 - 6.1[1] | Potent activity retained[3] | Resistant (>1000)[6][7] | Resistant[4] |
| FLT3-ITD + F691L | ~8-fold less potent than ITD[5] | ~14-fold less potent than ITD[5] | Resistant[6] | Data not readily available |
| FLT3-D835Y (TKD) | 0.16[8] | Potent activity retained[3] | Resistant[4] | Less potent than against ITD[5] |
Key Findings:
-
FF-10101 demonstrates potent activity against both FLT3-ITD and the D835Y tyrosine kinase domain (TKD) mutation, a common resistance mechanism to Type II inhibitors like quizartinib and sorafenib.[1][9] It also retains significant activity against the F691L gatekeeper mutation.[10]
-
Gilteritinib , a Type I inhibitor, is effective against both ITD and D835 mutations but shows reduced potency against the F691L mutation.[3][5]
-
Quizartinib , a potent Type II inhibitor, is highly active against FLT3-ITD but loses efficacy against D835 mutations.[4][7]
-
Sorafenib , an early multi-kinase inhibitor, is active against FLT3-ITD but is also rendered ineffective by D835 mutations.[4][5]
III. Experimental Protocols
A. Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Protocol:
-
Cell Seeding: Plate FLT3-mutant cell lines (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express specific FLT3 mutations) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.[11]
-
Inhibitor Treatment: Add serial dilutions of the FLT3 inhibitors (e.g., FF-10101, gilteritinib, quizartinib, sorafenib) to the wells. Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[11][12]
-
Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well according to the manufacturer's instructions.[11][12]
-
Incubation and Measurement: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the GI50/IC50 values.
B. Western Blotting for FLT3 Phosphorylation
This method is used to assess the direct inhibitory effect of the compounds on FLT3 autophosphorylation.
Protocol:
-
Cell Treatment: Seed FLT3-mutant cells and treat with various concentrations of the FLT3 inhibitors for a short period (e.g., 1-4 hours).[13][14]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3), for example, at Tyr591.[15][16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.[13]
-
Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
IV. Visualizations
Caption: FLT3 signaling pathways and inhibitor binding sites.
Caption: Workflow for evaluating FLT3 inhibitor efficacy.
V. Conclusion
The emergence of resistance mutations remains a significant hurdle in the long-term efficacy of FLT3 inhibitors. Novel agents like FF-10101, with its irreversible binding mechanism and potent activity against a broad range of resistance mutations, represent a promising strategy to overcome this challenge.[9][17] This guide provides a framework for comparing the preclinical activity of different FLT3 inhibitors, which is essential for the rational design of future clinical trials and the development of more effective therapeutic strategies for FLT3-mutated AML.
References
- 1. FF-10101 | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. The Irreversible FLT3 Inhibitor FF-10101 Is Active Against a Diversity of FLT3 Inhibitor Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Flt3-IN-19 (UNC2025) Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-leukemic activity of Flt3-IN-19, identified as UNC2025, a dual FMS-like tyrosine kinase 3 (FLT3) and Mer tyrosine kinase (MERTK) inhibitor. Its performance is evaluated against established FLT3 inhibitors used in the treatment of acute myeloid leukemia (AML), including midostaurin, gilteritinib, sorafenib, and quizartinib. This document synthesizes experimental data from preclinical in vivo studies to offer an objective comparison of these compounds.
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in the pathogenesis of acute myeloid leukemia (AML), correlating with a poor prognosis.[1][2] This has led to the development of targeted FLT3 inhibitors. This compound (UNC2025) is a potent, orally bioavailable dual inhibitor of FLT3 and MERTK.[3][4] Preclinical in vivo studies demonstrate its significant anti-leukemic effects, including reduction in tumor burden and prolonged survival in xenograft models of leukemia.[5][6] This guide compares the in vivo efficacy of UNC2025 with first and second-generation FLT3 inhibitors, providing a framework for evaluating its potential as a therapeutic agent.
Comparative In Vivo Efficacy of FLT3 Inhibitors
The following table summarizes the in vivo anti-leukemic activity of UNC2025 (this compound) and other selected FLT3 inhibitors from various preclinical studies.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citation(s) |
| UNC2025 (this compound) | NSG Mice | Patient-derived AML | 75 mg/kg, daily oral gavage | Induced disease regression and prolonged median survival from 19.5 to 39 days. | [7][8] |
| UNC2025 (this compound) | Orthotopic B-ALL xenograft | 697 | 75 mg/kg, daily oral gavage | Increased median survival from 27 to 70 days in a minimal residual disease model. | [6] |
| Midostaurin | SKNO-1-luc+ xenograft | SKNO-1 | 80 mg/kg | Significantly lowered leukemia burden and increased median survival. | [9] |
| Midostaurin | OCI-AML3-luc+ xenograft | OCI-AML3 | 100 mg/kg | Significantly lowered leukemia burden and increased median survival. | [9] |
| Gilteritinib | MV4-11 xenograft | MV4-11 | 30 mg/kg, once daily oral | Inhibited tumor growth by 97%. | [10] |
| Gilteritinib | JIH5 xenograft | JIH5 | 10 mg/kg, daily | Significantly reduced leukemia progression and prolonged survival. | [11] |
| Sorafenib | AML xenograft | Not specified | 60 mg/kg, twice daily | Prolonged median survival to 46 days compared to 19 days in control. | [12][13] |
| Quizartinib | MV4-11 xenograft | MV4-11 | 3 mg/kg, once daily oral | Inhibited tumor growth by 96%. | [10] |
| Quizartinib | MV4-11 xenograft | MV4-11 | Not specified | Potent antitumor activity observed. | [14] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
UNC2025 (this compound) In Vivo Xenograft Study[7][8][15]
-
Animal Model: NOD/SCID/gamma (NSG) mice.
-
Cell Lines: Patient-derived AML cells (MERTK-expressing AML-123009) or 697 B-ALL cells expressing firefly luciferase.
-
Cell Inoculation: For the patient-derived model, mononuclear cells were inoculated into NSGS mice. For the 697 cell line model, cells were inoculated via tail vein injection.
-
Drug Administration: UNC2025 was administered once daily via oral gavage at a dose of 75 mg/kg.
-
Monitoring and Endpoints: Disease progression was monitored by detecting human CD45+ leukemic blasts in peripheral blood, bone marrow, and spleen via flow cytometry. For luciferase-expressing cells, tumor burden was assessed by bioluminescence imaging. The primary endpoint was overall survival.
Midostaurin In Vivo Xenograft Study[9]
-
Animal Model: Not specified.
-
Cell Lines: SKNO-1-luc+ and OCI-AML3-luc+ AML cells.
-
Drug Administration: Midostaurin was administered at 80 mg/kg for the SKNO-1 model and 100 mg/kg for the OCI-AML3 model.
-
Monitoring and Endpoints: Leukemia burden was quantified as a function of bioluminescence. The primary endpoint was median survival.
Gilteritinib In Vivo Xenograft Study[10][16]
-
Animal Model: Nude mice.
-
Cell Lines: MV4-11 or MOLM-13 cells (FLT3-ITD positive). For studies on FLT3 ligand effects, MOLM-13 cells were engineered to overexpress the ligand.
-
Cell Inoculation: Cells were subcutaneously inoculated into the flank of the mice.
-
Drug Administration: Gilteritinib was administered orally once daily at doses ranging from 10 mg/kg to 30 mg/kg.
-
Monitoring and Endpoints: Tumor volume was measured to assess antitumor activity. Inhibition of phospho-FLT3 and phospho-STAT5 was also analyzed to confirm in vivo target engagement.
Sorafenib In Vivo Xenograft Study[12][13]
-
Animal Model: NOD-SCID-IL2Rγnull mice.
-
Cell Lines: Human AML cell lines.
-
Drug Administration: Sorafenib was administered at 60 mg/kg twice daily. In combination studies, cytarabine was also administered.
-
Monitoring and Endpoints: The primary endpoint was median survival.
Quizartinib In Vivo Xenograft Study[10][14]
-
Animal Model: Mice bearing MV4-11 tumors.
-
Cell Lines: MV4-11 (FLT3-ITD positive).
-
Drug Administration: Quizartinib was administered orally once daily at a dose of 3 mg/kg.
-
Monitoring and Endpoints: Tumor volume and changes in body weight were monitored.
Visualizing Molecular Pathways and Experimental Design
FLT3 Signaling Pathway
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that drive cell proliferation and survival in AML.[5][15][16] The diagram below illustrates the key pathways involved.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity of the Multikinase Inhibitor Sorafenib in Combination With Cytarabine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of Flt3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3) has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 mutations. A critical aspect of drug development is the assessment of the therapeutic window, which represents the dosage range that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a comparative analysis of the therapeutic window for prominent FLT3 inhibitors, with a focus on gilteritinib, and its comparison with quizartinib and midostaurin.
Comparative Efficacy and Potency of FLT3 Inhibitors
The efficacy of a FLT3 inhibitor is initially determined by its ability to inhibit the kinase activity of both wild-type and mutated FLT3, and its potency in killing leukemia cells expressing these mutations. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| Gilteritinib | FLT3 | 0.29 | Kinase Assay | [1] |
| FLT3-ITD | 0.7 - 1.8 | Molm14, MV4-11 | [2] | |
| FLT3-D835Y | 1.1 | Ba/F3 | [2] | |
| FLT3 (wild-type) | 5 | Kinase Assay | [2] | |
| FLT3-ITD expressing Ba/F3 | 9.2 | Ba/F3 | [3] | |
| FLT3-wt expressing Ba/F3 | 19.7 | Ba/F3 | [3] | |
| Quizartinib | FLT3-ITD | 0.4 - 0.89 | MV4-11, MOLM-13, MOLM-14 | [4] |
| FLT3-ITD expressing Ba/F3 | 0.4 | Ba/F3 | [3] | |
| FLT3-wt expressing Ba/F3 | 6.3 | Ba/F3 | [3] | |
| Midostaurin | FLT3-ITD expressing Ba/F3 | 4.2 | Ba/F3 | [3] |
| FLT3-wt expressing Ba/F3 | 28.5 | Ba/F3 | [3] | |
| MOLM-13 | ~200 | MOLM-13 | [5][6] |
Off-Target Activity and Safety Profile
A wider therapeutic window is associated with higher selectivity for the target kinase over other kinases, which can minimize off-target toxicities.
| Inhibitor | Off-Target Kinases | Common Adverse Events (Grade ≥3) | Reference |
| Gilteritinib | AXL, c-KIT (weak) | Anemia, febrile neutropenia, thrombocytopenia, sepsis, pneumonia, elevated liver enzymes (AST/ALT).[7][8][9] | [1][10] |
| Quizartinib | c-KIT | QT prolongation, febrile neutropenia, hypokalemia, pneumonia, neutropenia.[11][12][13][14] | [11] |
| Midostaurin | PKC, PDGFR, c-KIT, VEGFR-2, SYK | Febrile neutropenia, nausea, stomatitis, prolonged QT interval, elevated liver enzymes, sepsis.[15][16][17][18] | [18][19][20][21] |
Experimental Protocols
Kinase Inhibition Assay: Biochemical assays, such as the ADP-Glo kinase assay, are used to determine the direct inhibitory effect of a compound on the kinase activity of purified wild-type and mutant FLT3 enzymes. The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated from a dose-response curve.
Cell Proliferation and Viability Assays: Human leukemia cell lines endogenously expressing FLT3 mutations (e.g., MV4-11, MOLM-13) or engineered cell lines (e.g., Ba/F3) are used. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using methods like the Alamar Blue assay or MTT assay. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined.
Western Blot Analysis for Phospho-FLT3 Inhibition: To confirm the mechanism of action, cells are treated with the inhibitor for a short period (e.g., 1-2 hours). Cell lysates are then subjected to western blotting using antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. A reduction in the p-FLT3 signal relative to the total FLT3 signal indicates target engagement and inhibition of the signaling pathway.
In Vivo Xenograft Models: To assess in vivo efficacy and toxicity, immunodeficient mice are implanted with human AML cell lines. Once tumors are established, mice are treated with the inhibitor at various doses. Tumor volume is monitored over time to determine anti-tumor activity. Concurrently, animal weight, behavior, and blood counts are monitored to assess toxicity.
Visualizing Pathways and Workflows
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for therapeutic window assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 7. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncozine.com [oncozine.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Gilteritinib in the treatment of relapsed and refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Quizartinib Side Effects: Common, Severe, Long Term [drugs.com]
- 15. Efficacy and toxicity of midostaurin with idarubicin and cytarabine induction in FLT3-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and Efficacy of Midostaurin in Younger and Older Patients with Newly Diagnosed, FLT3-Mutated AML [jhoponline.com]
- 17. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 18. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
Flt3-IN-19 vs. Midostaurin: A Comparative Analysis for Combination Therapy in FLT3-Mutated Malignancies
A comparative guide on Flt3-IN-19 and the clinically approved FLT3 inhibitor, midostaurin, is currently not feasible due to the absence of publicly available preclinical or clinical data on a compound specifically identified as "this compound." Extensive searches have not yielded information on its mechanism of action, efficacy, or safety profile in combination therapy settings, suggesting it may be a preclinical compound not yet in the public domain.
In lieu of a direct comparison, this guide provides a comprehensive overview of midostaurin in combination therapy, a subject of extensive research and clinical application. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established efficacy, safety, and experimental protocols associated with a first-generation FLT3 inhibitor.
Midostaurin: A Multi-Targeted Kinase Inhibitor in Combination Therapy
Midostaurin is an orally administered multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FMS-like tyrosine kinase 3 (FLT3) mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2.[2][3] By blocking FLT3 signaling, midostaurin induces cell cycle arrest and apoptosis in leukemic cells expressing FLT3 mutations.[4]
FLT3 Signaling Pathway
Mutations in the FLT3 gene, which occur in approximately 30% of AML patients, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[5][6] The two main types of activating mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD).[7] The activated FLT3 receptor triggers several downstream signaling pathways crucial for leukemogenesis.
Caption: Constitutively active FLT3 receptor signaling pathway in AML and the inhibitory action of midostaurin.
Performance in Combination Therapy: The RATIFY Trial
The pivotal phase III clinical trial, RATIFY (CALGB 10603), established the efficacy of midostaurin in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML.[8][9]
Quantitative Data Summary
| Outcome Metric | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival | 74.7 months | 25.6 months | 0.77 (0.63-0.95) / p=0.009 |
| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 (0.66-0.93) / p=0.002 |
| Complete Remission (CR) Rate | 59% | 54% | p=0.15 |
| 4-Year Overall Survival | 51.4% | 44.3% | - |
Table 1: Efficacy Outcomes from the RATIFY Trial [8]
| Adverse Event (Grade ≥3) | Midostaurin + Chemotherapy (%) | Placebo + Chemotherapy (%) |
| Febrile Neutropenia | 81 | 80 |
| Rash | 14 | 7 |
| Anemia | 92 | 88 |
Table 2: Selected Grade ≥3 Adverse Events from the RATIFY Trial [1]
Experimental Protocols
RATIFY Trial (CALGB 10603) Methodology
The RATIFY trial was a randomized, double-blind, placebo-controlled study involving 717 patients aged 18 to 59 with newly diagnosed FLT3-mutated AML.[8]
1. Induction Therapy:
-
Patients received standard induction chemotherapy consisting of daunorubicin (60 mg/m² daily on days 1-3) and cytarabine (200 mg/m² daily on days 1-7).
-
Patients were randomized to receive either midostaurin (50 mg orally twice daily on days 8-21) or a placebo.[4]
-
A second induction cycle was administered to patients who did not achieve complete remission.
2. Consolidation Therapy:
-
Patients who achieved complete remission received up to four cycles of high-dose cytarabine (3 g/m² every 12 hours on days 1, 3, and 5).
-
Midostaurin (50 mg orally twice daily on days 8-21) or placebo was co-administered with each consolidation cycle.[4]
3. Maintenance Therapy:
-
Patients who completed consolidation therapy and remained in remission could receive maintenance therapy with midostaurin (50 mg orally twice daily) or placebo for up to 12 months.
4. Allogeneic Stem Cell Transplantation:
-
Patients were eligible to undergo allogeneic stem cell transplantation at any point during the study at the discretion of their physician.
Caption: Simplified experimental workflow of the RATIFY (CALGB 10603) clinical trial.
Conclusion
Midostaurin, in combination with standard chemotherapy, has demonstrated a significant survival benefit for patients with newly diagnosed FLT3-mutated AML, establishing it as a standard of care.[8] The data from the RATIFY trial provide a robust benchmark for the evaluation of novel FLT3 inhibitors. As new agents, potentially including compounds like this compound, emerge from preclinical development, their performance will be critically assessed against the established efficacy and safety profile of midostaurin in combination therapy settings. Future studies directly comparing next-generation FLT3 inhibitors to midostaurin will be essential to further refine treatment strategies for this high-risk leukemia.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3-mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 targeting in the modern era: from clonal selection to combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
